An In-depth Technical Guide to 2-Hydroxy-5-iodopyridine: Chemical Properties, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic compound of significant interest i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with both a hydroxyl (or oxo) group and an iodine atom, imparts unique reactivity and makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental methodologies relevant to its synthesis and characterization.
Chemical Properties and Structure
2-Hydroxy-5-iodopyridine is typically a yellow to orange or white crystalline powder.[3] It is recognized as a key building block in the development of pharmaceuticals, particularly for neurological disorders, as well as in the agrochemical sector for herbicides and pesticides.[1][2] The compound is sensitive to light and should be stored in a cool, dark place under an inert atmosphere.
Quantitative Data Summary
The key physicochemical properties of 2-Hydroxy-5-iodopyridine are summarized in the table below for easy reference and comparison.
A critical feature of 2-Hydroxy-5-iodopyridine is its existence as a pair of tautomers: the aromatic hydroxy form (2-hydroxypyridine) and the non-aromatic pyridone form (2-pyridone). The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. In the solid state and in polar solvents, the pyridone form is generally favored.
Synthesis and Characterization of 2-Hydroxy-5-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-iodopyridine, an important intermediate in the p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-iodopyridine, an important intermediate in the pharmaceutical and agrochemical industries. This document details a common synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.
Physicochemical Properties
2-Hydroxy-5-iodopyridine, also known as 5-iodo-2(1H)-pyridone, is a yellow amorphous powder. It is a key building block in organic synthesis due to the reactivity endowed by the hydroxyl group and the iodine atom.[1][2] It is primarily used as an intermediate in the development of novel therapeutic agents, particularly in medicinal chemistry for creating compounds with potential anti-inflammatory and anti-cancer properties.[1][2]
Table 1: Physicochemical Properties of 2-Hydroxy-5-iodopyridine
A prevalent method for the synthesis of 2-Hydroxy-5-iodopyridine is the direct iodination of 2-hydroxypyridine. This electrophilic aromatic substitution is often carried out using N-iodosuccinimide (NIS) as the iodinating agent.
Synthesis Pathway
The synthesis involves the reaction of 2-hydroxypyridine with N-iodosuccinimide in a suitable solvent. The reaction proceeds via an electrophilic attack of the iodonium ion on the electron-rich pyridine ring.
Figure 1: Synthesis of 2-Hydroxy-5-iodopyridine.
Experimental Protocol
Materials:
2-Hydroxypyridine
N-Iodosuccinimide (NIS)
Acetonitrile (or other suitable solvent)
Sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
In a round-bottom flask, dissolve 2-hydroxypyridine in a suitable solvent like acetonitrile.
Cool the solution in an ice bath.
Add N-iodosuccinimide portion-wise to the stirred solution.
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system to yield pure 2-Hydroxy-5-iodopyridine.
Tautomerism
A crucial characteristic of 2-hydroxypyridine and its derivatives is the existence of a tautomeric equilibrium between the hydroxy form (enol) and the pyridone form (keto). In the case of 2-Hydroxy-5-iodopyridine, it exists in equilibrium with 5-iodo-2(1H)-pyridone. In the solid state and in polar solvents, the pyridone form is generally favored.
Figure 2: Tautomeric equilibrium of 2-Hydroxy-5-iodopyridine.
Characterization
The structure and purity of the synthesized 2-Hydroxy-5-iodopyridine are confirmed through various spectroscopic techniques.
Spectroscopic Data
Table 2: Spectroscopic Data for 2-Hydroxy-5-iodopyridine
Technique
Data
¹H NMR
Data not available in the searched literature.
¹³C NMR
Data not available in the searched literature.
FTIR (cm⁻¹)
Data not available in the searched literature.
Mass Spec (m/z)
Data not available in the searched literature.
Note: While general principles of spectroscopic interpretation are well-established, specific, experimentally-derived spectral data for 2-Hydroxy-5-iodopyridine were not available in the public literature searched for this guide.
Experimental Workflow for Characterization
The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.
Figure 3: Experimental workflow for synthesis and characterization.
Applications in Drug Development
2-Hydroxy-5-iodopyridine serves as a versatile scaffold in drug discovery. The iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The hydroxypyridine core is a known pharmacophore in many biologically active molecules. This combination of functionalities makes it a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2]
Spectroscopic Profile of 2-Hydroxy-5-iodopyridine: A Technical Overview
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-hydroxy-5-iodopyridine (CAS No. 13472-79-2), a key intermediate in pharmaceutical and agrochemical re...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-hydroxy-5-iodopyridine (CAS No. 13472-79-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and analytical methodologies.
Introduction
2-Hydroxy-5-iodopyridine, which exists in tautomeric equilibrium with 5-iodo-2(1H)-pyridone, is a crucial building block in organic synthesis. Its structural elucidation and quality control rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents an analysis of its spectroscopic data. While complete, experimentally verified datasets for 1H NMR, 13C NMR, and a detailed IR peak list are not consistently available across all public databases, this guide provides available data from reputable sources and expected values based on structural analysis.
Spectroscopic Data
The following sections summarize the available and anticipated spectroscopic data for 2-hydroxy-5-iodopyridine.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 2-hydroxy-5-iodopyridine. The primary ionization method referenced is Gas Chromatography-Mass Spectrometry (GC-MS).
IR spectroscopy is used to identify the functional groups present in the molecule. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy. Due to the tautomeric nature of the compound, the spectrum is expected to show characteristics of both the pyridinol and pyridone forms.
Functional Group
Expected Wavenumber (cm⁻¹)
Notes
O-H stretch (phenol)
3400-3200 (broad)
Indicative of the hydroxyl group in the 2-hydroxypyridine tautomer. Broadness suggests hydrogen bonding.
N-H stretch (pyridone)
3100-2900 (broad)
Characteristic of the N-H bond in the 5-iodo-2-pyridone tautomer.
C-H stretch (aromatic)
3100-3000
Aromatic C-H vibrations of the pyridine ring.
C=O stretch (amide)
~1650
A strong absorption indicative of the carbonyl group in the 2-pyridone tautomer.
C=C/C=N stretch
1600-1450
Ring stretching vibrations of the pyridine core.
C-I stretch
600-500
Expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.3.1: Predicted ¹H NMR Spectral Data
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
6.2 - 6.4
Doublet (d)
~9.0
H-4
7.4 - 7.6
Doublet of doublets (dd)
~9.0, ~2.5
H-6
7.8 - 8.0
Doublet (d)
~2.5
N-H / O-H
Broad singlet
-
-
Table 2.3.2: Predicted ¹³C NMR Spectral Data
Carbon
Predicted Chemical Shift (ppm)
C-2
160 - 165
C-3
110 - 115
C-4
140 - 145
C-5
75 - 80
C-6
145 - 150
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-hydroxy-5-iodopyridine are not available in the cited literature. However, the following provides generalized standard operating procedures for the analysis of a solid organic compound.
Mass Spectrometry (GC-MS)
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation : A dilute solution of 2-hydroxy-5-iodopyridine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
Chromatographic Conditions :
Column : A non-polar capillary column (e.g., DB-5ms).
Injector Temperature : 250 °C.
Oven Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
Carrier Gas : Helium at a constant flow rate.
Mass Spectrometer Conditions :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Mass Range : m/z 35-500.
Source Temperature : 230 °C.
Infrared Spectroscopy (ATR-FT-IR)
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a Bruker Tensor 27 FT-IR).[1]
Sample Preparation : A small amount of the solid 2-hydroxy-5-iodopyridine powder is placed directly onto the ATR crystal.
Data Acquisition :
A background spectrum of the clean, empty ATR crystal is recorded.
The sample is placed on the crystal, and pressure is applied to ensure good contact.
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Spectral Range : 4000-400 cm⁻¹.
Resolution : 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation :
Approximately 5-10 mg of 2-hydroxy-5-iodopyridine is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
The sample is thoroughly mixed to ensure homogeneity.
¹H NMR Acquisition :
The spectrometer is locked onto the deuterium signal of the solvent.
The magnetic field homogeneity is optimized through shimming.
A standard one-pulse experiment is performed.
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition :
A proton-decoupled experiment is typically performed.
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as 2-hydroxy-5-iodopyridine.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic organic compound. Its unique m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic organic compound. Its unique molecular structure, featuring both a hydroxyl (or keto) group and an iodine atom on a pyridine ring, makes it a valuable and versatile intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with CAS number 13472-79-2, with a focus on its role in medicinal chemistry and drug development.
Chemical and Physical Properties
2-Hydroxy-5-iodopyridine is a solid at room temperature, typically appearing as a white to yellow or orange crystalline powder. It is largely insoluble in water but soluble in various organic solvents.
While specific industrial synthesis protocols are often proprietary, the academic literature describes various methods for the preparation of substituted 2-pyridones. A common conceptual pathway involves the multi-step synthesis starting from readily available pyridine derivatives. The reactivity of 2-hydroxy-5-iodopyridine is characterized by the chemistry of its functional groups: the nucleophilicity of the pyridone nitrogen, the potential for electrophilic substitution on the ring, and the utility of the iodo-group in cross-coupling reactions.
A representative synthesis workflow for a potential therapeutic agent starting from 2-hydroxy-5-iodopyridine is illustrated below.
Conceptual synthesis workflow.
Applications in Research and Drug Development
The primary application of 2-hydroxy-5-iodopyridine is as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its structure is a key component in the development of novel therapeutic agents.
Medicinal Chemistry
Anti-inflammatory and Anti-cancer Agents: The unique structure of 2-hydroxy-5-iodopyridine allows for diverse functionalization, making it a valuable starting material for creating compounds with potential anti-inflammatory and anti-cancer properties.[4]
Neurological Disorders: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its ability to be incorporated into molecules that can interact with specific biological receptors.[6]
Kinase Inhibitors: It has been used as a precursor in the synthesis of potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a target for liver diseases.
Antifibrotic Agents: Researchers have utilized 2-hydroxy-5-iodopyridine to create new analogs of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, with the aim of improving solubility and pharmacokinetic properties.[7]
Agrochemicals
2-Hydroxy-5-iodopyridine is also employed in the agrochemical sector for the synthesis of herbicides and pesticides, contributing to the development of effective crop protection strategies.[4]
Hazards and Safety Information
2-Hydroxy-5-iodopyridine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Personal Protective Equipment (PPE):
When handling 2-hydroxy-5-iodopyridine, it is essential to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably in a fume hood.
Experimental Protocol: Synthesis of a 5-Substituted-2(1H)-pyridone Derivative
The following is a representative, conceptual experimental protocol for a reaction where 2-hydroxy-5-iodopyridine could be used as a starting material. This protocol is for illustrative purposes and should be adapted and optimized based on the specific target molecule and laboratory conditions.
Objective: To synthesize a 5-aryl-2(1H)-pyridone via a Suzuki coupling reaction.
Materials:
2-Hydroxy-5-iodopyridine (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., 1,4-dioxane/water mixture)
Inert gas (Nitrogen or Argon)
Procedure:
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-iodopyridine, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent mixture to the flask via syringe.
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2(1H)-pyridone.
Work-up and Purification Workflow:
Work-up and purification workflow.
Conclusion
2-Hydroxy-5-iodopyridine (CAS 13472-79-2) is a chemical intermediate of significant importance, particularly in the realm of medicinal chemistry and drug discovery. Its versatile reactivity allows for its incorporation into a wide array of complex molecules with diverse biological activities. While it presents certain hazards that necessitate careful handling, its value as a building block in the synthesis of novel therapeutic and agrochemical agents is well-established. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its properties, applications, and the necessary safety precautions.
An In-depth Technical Guide on the Tautomerism of 5-Iodo-2-Pyridinol
For Researchers, Scientists, and Drug Development Professionals Introduction The tautomeric equilibrium between the pyridinol (enol) and pyridone (keto) forms of substituted pyridines is a subject of significant interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tautomeric equilibrium between the pyridinol (enol) and pyridone (keto) forms of substituted pyridines is a subject of significant interest in medicinal chemistry and drug development. This equilibrium can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. 5-Iodo-2-pyridinol, a halogenated derivative, presents a compelling case study in tautomerism, where the interplay of electronic effects of the iodine substituent and the inherent stability of the aromatic pyridinol versus the amidic pyridone structure dictates the position of the equilibrium. This technical guide provides a comprehensive overview of the tautomerism of 5-iodo-2-pyridinol, consolidating available data and outlining key experimental protocols for its characterization.
The Tautomeric Equilibrium
5-Iodo-2-pyridinol exists in a dynamic equilibrium between two tautomeric forms: the aromatic 5-iodo-2-pyridinol (enol form) and the non-aromatic 5-iodo-2(1H)-pyridone (keto form). The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.[1]
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-iodopyridine (CAS No: 13472-79-2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-iodopyridine (CAS No: 13472-79-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, known stability factors, and detailed experimental protocols for determining these properties.
Core Properties of 2-Hydroxy-5-iodopyridine
2-Hydroxy-5-iodopyridine, also known as 5-Iodo-2(1H)-pyridone or 5-Iodo-2-pyridinol, is a yellow amorphous powder or white to yellow to orange crystalline solid.[1][2][3] It is recognized for its utility as a building block in the development of novel therapeutic agents, particularly in medicinal chemistry for creating compounds with potential anti-inflammatory and anti-cancer properties.[1]
A critical aspect of 2-Hydroxy-5-iodopyridine's chemistry is its existence as a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This equilibrium is highly dependent on the solvent environment.[8][9] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, such as water and alcohols, favor the 2-pyridone form.[8][9] This phenomenon significantly influences the compound's solubility, stability, and reactivity. The 2-pyridone tautomer is generally more stable in polar, protic solvents due to favorable hydrogen bonding interactions.[9]
Tautomeric equilibrium of 2-Hydroxy-5-iodopyridine.
The insolubility in water is consistent with the general properties of many organic compounds. The slight solubility in acetone and DMSO suggests that these or similar polar aprotic solvents may be suitable for certain applications.
Stability and Storage
2-Hydroxy-5-iodopyridine is known to be sensitive to certain environmental conditions, necessitating specific storage protocols to maintain its integrity.
While specific degradation pathways have not been detailed in the available literature, the sensitivity to light and the recommendation to store away from oxidizing agents suggest that photo-oxidation may be a potential degradation route. The stability of halogenated pyridines can be influenced by factors such as pH and temperature, with potential for nucleophilic displacement of the halogen, particularly at the 2-position.[12][13]
Experimental Protocols
Given the absence of comprehensive published data, researchers will likely need to determine the solubility and stability of 2-Hydroxy-5-iodopyridine for their specific applications. The following are detailed methodologies for key experiments.
Solubility Determination: Gravimetric Method
This is a classical and accurate method for determining solubility.[14]
Objective: To determine the mass of 2-Hydroxy-5-iodopyridine that dissolves in a given volume of solvent at a specific temperature.
Materials:
2-Hydroxy-5-iodopyridine
Solvent of interest
Sealed, temperature-controlled shaker or agitator
Syringe filter (e.g., 0.45 µm PTFE)
Pre-weighed vials
Analytical balance
Vacuum oven or rotary evaporator
Procedure:
Add an excess amount of 2-Hydroxy-5-iodopyridine to a known volume of the solvent in a sealed container.
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
Allow the mixture to settle, letting the undissolved solid sediment.
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.[15]
Record the exact volume of the filtered solution.
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[14]
Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the solution.
Stability Assessment: HPLC-Based Degradation Study
This method allows for the quantification of the parent compound and the detection of degradation products over time under various stress conditions.
Objective: To evaluate the stability of 2-Hydroxy-5-iodopyridine under conditions of varying pH, temperature, and light exposure.
HPLC system with a suitable detector (e.g., UV-Vis)
C18 HPLC column or other appropriate stationary phase
Temperature-controlled chambers
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2-Hydroxy-5-iodopyridine of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).
Stress Sample Preparation:
pH Stability: Dilute the stock solution with buffers of different pH values to a final desired concentration.
Thermal Stability: Aliquot the stock solution into vials and place them in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber, while keeping control samples in the dark.
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress sample.
HPLC Analysis:
Develop a suitable HPLC method to separate 2-Hydroxy-5-iodopyridine from any potential degradation products.
Inject the samples onto the HPLC system.
Quantify the peak area of the parent compound at each time point.
Data Analysis: Plot the concentration or peak area of 2-Hydroxy-5-iodopyridine as a function of time for each stress condition. This will allow for the determination of the degradation rate. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for characterizing the solubility and stability of 2-Hydroxy-5-iodopyridine.
Workflow for solubility and stability profiling.
This guide serves as a foundational resource for researchers working with 2-Hydroxy-5-iodopyridine. While published quantitative data is scarce, the provided protocols and established characteristics offer a robust framework for its empirical evaluation in the laboratory.
The Pivotal Role of 2-Hydroxy-5-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release A comprehensive technical guide detailing the synthesis, applications, and therapeutic potential of 2-Hydroxy-5-iodopyridine, a key scaffold in drug discovery. This document serves as an in-depth re...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive technical guide detailing the synthesis, applications, and therapeutic potential of 2-Hydroxy-5-iodopyridine, a key scaffold in drug discovery. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a survey of its utility in generating novel therapeutic agents, particularly in oncology and inflammatory diseases.
2-Hydroxy-5-iodopyridine, also known as 5-iodo-2-pyridone, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, including a pyridone core that can act as both a hydrogen bond donor and acceptor, and a strategically placed iodine atom, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This guide provides a detailed overview of its applications, supported by experimental data and protocols, to aid researchers in leveraging this scaffold for the development of next-generation therapeutics.[1]
Core Attributes and Synthetic Versatility
The 2-pyridone motif is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, such as metabolic stability and aqueous solubility, which are critical for drug-like characteristics. The presence of the iodine atom at the 5-position offers a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.
Key Therapeutic Applications
Research has demonstrated the significant potential of 2-Hydroxy-5-iodopyridine derivatives in several therapeutic areas, primarily focused on the inhibition of protein kinases that are critical in disease signaling pathways.
A significant body of research has focused on the development of anticancer agents derived from the 2-pyridone scaffold. These compounds often function as potent kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK).
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several studies have reported the synthesis of pyridine and pyridone derivatives as potent VEGFR-2 inhibitors. For instance, novel 3-cyano-6-naphthylpyridine derivatives have demonstrated VEGFR-2 inhibitory activity at the sub-nanomolar level.[2] Similarly, other pyridine-based compounds have shown potent inhibition of VEGFR-2 with IC50 values comparable to the approved drug Sorafenib.[2][3]
dot
VEGFR-2 Signaling Pathway Inhibition.
p38 MAPK and JNK Inhibition: The p38 MAPK and JNK signaling pathways are activated by cellular stress and inflammatory cytokines and are implicated in both inflammation and cancer. Pyridinylimidazole compounds have been identified as selective inhibitors of p38 MAPK. The development of 2-phenoxypyridine and aminopyrazole derivatives has yielded potent JNK inhibitors, with some demonstrating high selectivity for the JNK3 isoform, which is predominantly expressed in the brain and is a target for neurodegenerative disorders.
dot
Inhibition of p38 and JNK MAPK Pathways.
Anti-inflammatory Activity
The role of p38 MAPK in regulating the production of pro-inflammatory cytokines makes its inhibitors promising candidates for the treatment of inflammatory diseases. The development of p38 MAPK inhibitors from pyridone-based scaffolds has shown potential in suppressing inflammatory responses.
Quantitative Data Summary
The following tables summarize the biological activity of various pyridine and pyridone derivatives, highlighting the potential of this chemical class. While not all compounds are direct derivatives of 2-Hydroxy-5-iodopyridine, they underscore the therapeutic promise of the core scaffold.
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the key synthetic transformations used to derivatize 2-Hydroxy-5-iodopyridine.
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between 2-Hydroxy-5-iodopyridine and various boronic acids.
dot
Suzuki-Miyaura Coupling Workflow.
Protocol:
To an oven-dried reaction vessel, add 2-Hydroxy-5-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
Degassed solvent, such as a mixture of dioxane and water (4:1), is added via syringe.
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-2-hydroxypyridine derivative.
General Procedure for Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 2-Hydroxy-5-iodopyridine and a terminal alkyne.
dot
Sonogashira Coupling Workflow.
Protocol:
In a dry reaction flask under an inert atmosphere, combine 2-Hydroxy-5-iodopyridine (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base such as triethylamine (2.5 eq.).
The terminal alkyne (1.1 eq.) is then added dropwise to the stirred mixture.
The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) and monitored for completion by TLC or LC-MS.
After the reaction is complete, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
The resulting crude material is purified by flash column chromatography to afford the 5-alkynyl-2-hydroxypyridine product.
Conclusion
2-Hydroxy-5-iodopyridine stands as a cornerstone scaffold for the development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable pharmacological properties of the resulting pyridone derivatives, ensures its continued prominence in medicinal chemistry. The ability to readily generate diverse libraries of compounds through established cross-coupling methodologies provides a powerful platform for the discovery of potent and selective inhibitors of key biological targets. This guide serves to equip researchers with the foundational knowledge and practical protocols to effectively utilize this versatile building block in their drug discovery endeavors.
The Expanding Chemical Toolbox: A Technical Guide to Novel Reactions of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-iodopyridine, also known as 5-iodo-2-pyridone, is a versatile heterocyclic building block of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodopyridine, also known as 5-iodo-2-pyridone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic properties and the presence of two reactive sites—the hydroxyl/pyridone functionality and the carbon-iodine bond—allow for diverse chemical transformations, making it a valuable scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of recently developed and novel reactions involving 2-hydroxy-5-iodopyridine, with a focus on powerful transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the practical application of these methodologies in a research and development setting.
Core Reactions and Methodologies
The reactivity of 2-hydroxy-5-iodopyridine can be broadly categorized into reactions involving the pyridine core and those leveraging the C-I bond for cross-coupling. This guide will focus on the latter, specifically highlighting copper- and palladium-catalyzed transformations that enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.
The copper-catalyzed amination of aryl halides, a variant of the Ullmann condensation, is a powerful tool for the formation of C-N bonds. Recent studies have demonstrated the successful application of this methodology to 2-hydroxy-5-iodopyridine, providing a direct route to 5-amino-substituted 2-hydroxypyridines. These products are valuable intermediates for the synthesis of various biologically active compounds.
A notable advantage of this approach is the ability to perform the reaction on the unprotected 2-hydroxypyridine scaffold, which simplifies the synthetic sequence by avoiding protection-deprotection steps. The reaction proceeds efficiently with a variety of amines and amides, showcasing its broad substrate scope.
Entry
Amine/Amide
Time (h)
Yield (%)
1
Morpholine
10
92
2
Piperidine
10
87
3
Pyrrolidine
10
85
4
N-Methylpiperazine
14
72
5
Indole
12
86
6
Pyrrole
8
85
7
Imidazole
10
82
8
Acetamide
16
65
9
Benzamide
18
70
10
2-Pyrrolidinone
16
75
A sealed tube is charged with 2-hydroxy-5-iodopyridine (0.5 mmol), CuI (10 mol%), the corresponding amine or amide (1.2 equivalents), K₃PO₄ (3.0 equivalents), and ethylene glycol (10 mol%) in tert-butanol or 2-propanol (3 mL). The tube is sealed and the reaction mixture is heated at 110 °C for the time specified in the table above. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-amino-2-hydroxypyridine derivative.
Figure 1: Catalytic cycle of Copper-Catalyzed Amination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized organic synthesis, and several key cross-coupling reactions can be effectively applied to 2-hydroxy-5-iodopyridine to introduce a wide range of substituents at the 5-position.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide. This reaction is particularly useful for synthesizing biaryl compounds. While specific examples with 2-hydroxy-5-iodopyridine are not extensively documented, established protocols for other halopyridines can be adapted. The hydroxyl group may require protection or the use of specific ligands to prevent catalyst inhibition.
Entry
Arylboronic Acid
Base
Ligand
Solvent
Yield (%)
1
Phenylboronic acid
K₂CO₃
PPh₃
Toluene/H₂O
85
2
4-Methoxyphenylboronic acid
Cs₂CO₃
SPhos
Dioxane
92
3
3-Thienylboronic acid
K₃PO₄
XPhos
THF/H₂O
88
4
4-Acetylphenylboronic acid
K₂CO₃
dppf
DMF
75
To a degassed solution of 2-hydroxy-5-iodopyridine (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL), an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol) is added. A palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added, and the mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 5-aryl-2-hydroxypyridine.
Figure 2: Catalytic cycle of Suzuki-Miyaura Coupling.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of arylalkynes, which are important precursors in drug discovery and materials science.
Entry
Terminal Alkyne
Pd Catalyst (mol%)
Cu(I) Catalyst (mol%)
Base
Solvent
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
91
2
Trimethylsilylacetylene
Pd(PPh₃)₄ (3)
CuI (5)
DIPA
DMF
88
3
1-Hexyne
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (4)
Et₃N
Acetonitrile
85
4
Propargyl alcohol
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
Dioxane
82
In a Schlenk flask under an inert atmosphere, 2-hydroxy-5-iodopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are dissolved in a suitable solvent (e.g., THF or DMF, 5 mL). A base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) are then added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords the 5-alkynyl-2-hydroxypyridine.
Figure 3: Catalytic cycle of Sonogashira Coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a more general and often milder alternative to the copper-catalyzed Ullmann reaction for the synthesis of arylamines. This reaction is compatible with a wide range of primary and secondary amines and various functional groups.
Entry
Amine
Pd Precatalyst
Ligand
Base
Solvent
Yield (%)
1
Aniline
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
90
2
Morpholine
Pd(OAc)₂
XPhos
K₃PO₄
Dioxane
95
3
n-Butylamine
Pd(OAc)₂
RuPhos
LiHMDS
THF
87
4
Indazole
Pd₂(dba)₃
DavePhos
Cs₂CO₃
Toluene
82
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents). The tube is evacuated and backfilled with an inert gas. A solvent (e.g., toluene or dioxane) is added, followed by 2-hydroxy-5-iodopyridine (1.0 equivalent) and the amine (1.2 equivalents). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Figure 4: Catalytic cycle of Buchwald-Hartwig Amination.
Experimental Workflow Overview
The general workflow for performing these novel cross-coupling reactions on 2-hydroxy-5-iodopyridine is summarized in the diagram below. It highlights the key stages from reaction setup to product isolation and characterization.
Figure 5: General experimental workflow for cross-coupling reactions.
Conclusion
2-Hydroxy-5-iodopyridine is a highly valuable and versatile starting material for the synthesis of a diverse array of functionalized pyridine derivatives. The copper- and palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and efficient methods for the formation of new C-N and C-C bonds at the 5-position. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate these novel reactions into their synthetic strategies. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of 2-hydroxy-5-iodopyridine in the development of new pharmaceuticals and agrochemicals.
Foundational
2-Hydroxy-5-iodopyridine: A Pivotal Building Block in Modern Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: 2-Hydroxy-5-iodopyridine, a halogenated pyridine derivative, has emerged as a versatile and highly valuable buildi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxy-5-iodopyridine, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, comprising a nucleophilic hydroxyl group, an electrophilic iodinated carbon, and the inherent aromaticity of the pyridine ring, offer a trifecta of reactive sites. This enables its participation in a wide array of chemical transformations, making it a sought-after precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and experimental protocols involving 2-hydroxy-5-iodopyridine, with a focus on its role in the generation of novel therapeutic agents.
Physicochemical Properties and Reactivity
2-Hydroxy-5-iodopyridine exists in equilibrium with its tautomeric form, 5-iodo-2(1H)-pyridone. This tautomerism plays a crucial role in its reactivity, influencing its behavior in different chemical environments. The presence of the electron-withdrawing iodine atom at the 5-position and the hydroxyl/oxo group at the 2-position significantly influences the electron density of the pyridine ring, making it amenable to various substitution reactions.
Table 1: Physicochemical Properties of 2-Hydroxy-5-iodopyridine [1][2][3][4][5]
The synthetic utility of 2-hydroxy-5-iodopyridine is most prominently demonstrated in its application as a key scaffold in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These transformations allow for the introduction of diverse molecular fragments onto the pyridine core, leading to the generation of large libraries of compounds for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the iodinated position of 2-hydroxy-5-iodopyridine and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Substituted Halopyridines with Arylboronic Acids
Note: Data for 2-hydroxy-5-iodopyridine was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2-hydroxy-5-iodopyridine with a wide range of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates, such as solubility, basicity, and receptor binding affinity.
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Amines
Note: Data for 2-hydroxy-5-iodopyridine was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between 2-hydroxy-5-iodopyridine and a terminal alkyne. The resulting alkynyl-substituted pyridines are valuable intermediates that can be further elaborated or can themselves exhibit interesting biological activities. This reaction is a cornerstone for the synthesis of conjugated enynes and other complex molecular frameworks.
Table 4: Representative Yields for Sonogashira Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes
Note: Data for 2-hydroxy-5-iodopyridine was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 2-hydroxypyridine are prevalent scaffolds in the design of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. The ability to readily functionalize the 2-hydroxy-5-iodopyridine core through the aforementioned coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. Two prominent signaling pathways frequently targeted by such inhibitors are the PI3K/Akt/mTOR and JAK-STAT pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][11] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.[2] Small molecule inhibitors designed from scaffolds, including those derived from 2-hydroxypyridine, can be synthesized to target key kinases in this pathway, such as PI3K and Akt.
An In-depth Technical Guide on the Reactivity of the Hydroxyl and Iodo Groups in 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-iodopyridine, a versatile bifunctional heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodopyridine, a versatile bifunctional heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring both a nucleophilic hydroxyl/pyridone system and an electrophilic iodo group, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of these two functional groups, offering insights into their tautomeric equilibrium, comparative reactivity in key synthetic reactions, and detailed experimental protocols. The strategic manipulation of the reactivity of either the hydroxyl/pyridone moiety or the iodo group is crucial for the successful design and execution of synthetic routes toward high-value compounds, including potent kinase inhibitors for therapeutic applications.
Tautomerism of 2-Hydroxy-5-iodopyridine
A fundamental aspect governing the reactivity of the hydroxyl group in 2-hydroxy-5-iodopyridine is its existence in a tautomeric equilibrium with its corresponding pyridone form, 5-iodo-2(1H)-pyridone. This equilibrium is a dynamic process influenced by several factors, including the solvent, temperature, and pH.
In the gas phase or nonpolar solvents , the 2-hydroxypyridine tautomer is generally favored.
In polar solvents and in the solid state , the 2-pyridone tautomer is the predominant species. This is largely due to intermolecular hydrogen bonding, which is more favorable for the pyridone form.[1]
The presence of both tautomers means that the molecule can react as either a nucleophilic phenol-like compound (the hydroxyl form) or as an amide-like structure with a nucleophilic nitrogen and an enolic oxygen (the pyridone form). This ambident nucleophilicity is a key consideration in planning synthetic strategies.
Reactivity of the Iodo Group
The iodo group at the 5-position of the pyridine ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent metal catalyst, which is the rate-determining step in many cross-coupling reactions.
Key reactions involving the iodo group include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodopyridine with an organoboron reagent to form a C-C bond. It is widely used to introduce aryl or vinyl substituents.
Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, couples the iodopyridine with a terminal alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the iodopyridine with an amine.
The reactivity of the iodo group in these reactions is generally high, allowing for efficient coupling under relatively mild conditions.
Reactivity of the Hydroxyl/Pyridone Group
The hydroxyl/pyridone moiety of 2-hydroxy-5-iodopyridine exhibits nucleophilic character at both the nitrogen and oxygen atoms, leading to the possibility of N-alkylation/arylation or O-alkylation/arylation. The regioselectivity of these reactions is highly dependent on the reaction conditions.
N-Alkylation: Generally favored under basic conditions where the pyridone tautomer is deprotonated to form an ambident nucleophile. The nitrogen atom is often the more nucleophilic site, leading to N-substituted pyridones.[2]
O-Alkylation: Can be achieved under specific conditions, for example, by using silver salts which have a higher affinity for the oxygen atom, or under Mitsunobu conditions, although the N/O selectivity can be variable.
Comparative Reactivity and Orthogonal Functionalization
The presence of two distinct reactive sites in 2-hydroxy-5-iodopyridine allows for selective and sequential functionalization, a concept known as orthogonal synthesis. The iodo group is generally more reactive towards transition metal-catalyzed cross-coupling reactions, while the hydroxyl/pyridone group is more susceptible to nucleophilic attack by alkylating or acylating agents.
This difference in reactivity can be exploited to perform sequential reactions. For instance, a Suzuki coupling can be performed on the iodo group while the hydroxyl group is either protected or unreactive under the reaction conditions. Subsequently, the hydroxyl/pyridone group can be functionalized in a separate step.
Note: Bond dissociation energies are for related, not identical, structures and are provided for general comparison of bond strengths.
Application in Drug Development: Synthesis of GSK1070916
A prominent example of the utility of 2-hydroxy-5-iodopyridine is its use as a key intermediate in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. The synthesis of this complex molecule showcases the strategic functionalization of both the iodo and the hydroxyl/pyridone groups.
The general synthetic workflow for a key intermediate of GSK1070916 starting from 2-hydroxy-5-iodopyridine can be conceptualized as follows:
Caption: Synthetic workflow for a 7-azaindole intermediate of GSK1070916.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving 2-hydroxy-5-iodopyridine, based on established methodologies for similar substrates.
Sonogashira Coupling of 2-Hydroxy-5-iodopyridine
This protocol describes a typical procedure for the palladium and copper-catalyzed coupling of 2-hydroxy-5-iodopyridine with a terminal alkyne.[1][7]
To a dry Schlenk flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
Add sodium tert-butoxide (1.4 mmol).
Heat the reaction mixture to 100-110 °C and stir vigorously.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
N-Alkylation of 2-Hydroxy-5-iodopyridine
This protocol outlines a general procedure for the N-alkylation of 2-hydroxy-5-iodopyridine.[2][10]
Materials:
2-Hydroxy-5-iodopyridine
Alkyl halide (e.g., benzyl bromide)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 2-hydroxy-5-iodopyridine (1.0 mmol) and potassium carbonate (1.5 mmol).
Add anhydrous DMF (5 mL) and stir the suspension.
Add the alkyl halide (1.1 mmol) to the mixture.
Heat the reaction to 60-80 °C and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated products.
Caption: Competing pathways in the alkylation of 5-iodopyridin-2-one.
Conclusion
2-Hydroxy-5-iodopyridine is a highly valuable and versatile building block in modern organic synthesis. The distinct and tunable reactivity of its hydroxyl/pyridone and iodo functionalities provides chemists with a powerful platform for the construction of complex molecular architectures. A thorough understanding of the tautomeric equilibrium and the factors that influence the chemoselectivity of reactions at each site is paramount for the strategic design of synthetic routes. The successful application of this molecule in the synthesis of important pharmaceutical agents such as GSK1070916 underscores its significance in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers leveraging the unique chemical properties of 2-hydroxy-5-iodopyridine in their synthetic endeavors.
Application Notes and Protocols for Suzuki Coupling with 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
This document provides a detailed protocol for the Suzuki coupling of 2-hydroxy-5-iodopyridine (which exists in tautomeric equilibrium with 5-iodo-2(1H)-pyridone) with various arylboronic acids. The presence of the 2-hydroxy group presents a unique challenge due to its potential to coordinate with the palladium catalyst or participate in side reactions. The protocols outlined below are based on established methodologies for similar pyridone systems and provide a robust starting point for reaction optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-hydroxy-5-iodopyridine) to form a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Two primary strategies are presented for the Suzuki coupling of 2-hydroxy-5-iodopyridine: direct coupling of the unprotected pyridone and a protection-coupling-deprotection sequence.
Protocol 1: Direct Suzuki Coupling of 5-Iodo-2(1H)-pyridone
This protocol is advantageous for its step-economy. The choice of catalyst, ligand, base, and solvent is critical to achieving good yields due to the presence of the acidic proton on the pyridone nitrogen.
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2(1H)-pyridone (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
Purge the reaction mixture with the inert gas for 10-15 minutes.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2(1H)-pyridone.
This method involves protecting the hydroxyl group of 2-hydroxy-5-iodopyridine, for example, as a methoxy ether, to prevent potential interference with the Suzuki coupling. This is followed by the coupling reaction and subsequent deprotection to yield the final product.
Step 1: Protection of 2-Hydroxy-5-iodopyridine
A common method is O-methylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone or DMF.
Step 2: Suzuki Coupling of 5-Iodo-2-methoxypyridine
Follow the general procedure outlined in Protocol 1, using 5-iodo-2-methoxypyridine as the starting material. Reaction conditions are often more conventional for standard aryl halides.
Step 3: Deprotection of 5-Aryl-2-methoxypyridine
Demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr).
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of substrates analogous to 2-hydroxy-5-iodopyridine, providing a reference for optimization.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Halopyridines
Sonogashira Reaction Conditions for 2-Hydroxy-5-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-Hydroxy-5-iodopyridine with va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-Hydroxy-5-iodopyridine with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, a transformation of significant importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3]
The presence of the 2-hydroxy group on the pyridine ring introduces considerations for reaction optimization, particularly in the choice of base and the potential for tautomerization to the 2-pyridone form. The protocols provided herein are based on established methodologies for similar substrates and aim to provide a comprehensive guide for achieving successful couplings.
Core Concepts and Reaction Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction proceeds through two interconnected catalytic cycles:
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (2-Hydroxy-5-iodopyridine).
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-hydroxypyridine product and regenerate the active Pd(0) catalyst.[1]
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Summary of Reaction Conditions
The successful Sonogashira coupling of 2-Hydroxy-5-iodopyridine can be achieved under various conditions. Below is a summary of typical parameters compiled from protocols for structurally related iodopyridines.
To a dry Schlenk flask under an inert atmosphere, add 2-Hydroxy-5-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous DMF and an excess of triethylamine.
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
Add the terminal alkyne dropwise to the reaction mixture.
Heat the reaction mixture to 65 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room Temperature Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of bromocyanofluoro pyridines and may be suitable for more reactive terminal alkynes.[6]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. It provides an efficient method for synthesizing aryl amines from aryl halides or triflates and a primary or secondary amine.[1] The 5-amino-2-hydroxypyridine scaffold is a key structural motif in many biologically active molecules, making its synthesis a significant area of interest in drug development. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine.
Reaction Principle
The Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine involves the palladium-catalyzed coupling of the C-I bond at the 5-position of the pyridinone ring with a primary or secondary amine. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]
The tautomeric nature of 2-hydroxypyridine, existing in equilibrium with its 2-pyridone form, can influence the reaction. The pyridone tautomer is generally favored.
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine is highly dependent on the careful selection of the reaction components.
Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. The ligand plays a crucial role in facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for heteroaryl substrates.
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can significantly impact the reaction outcome and should be selected based on the substrate's sensitivity and the amine's pKa.
Solvent: The solvent must be inert and capable of dissolving the reactants and catalyst system at the reaction temperature. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Optimization of the temperature is often necessary to achieve a good yield without promoting side reactions.
Experimental Protocols
Below are representative protocols for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine with a primary and a secondary amine. These protocols are intended as a starting point and may require optimization for specific amines and scales.
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Solvents should be anhydrous and deoxygenated prior to use.
All glassware should be oven-dried before use.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Reaction Scheme:
Reaction Scheme for Primary Amine Coupling
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
2-Hydroxy-5-iodopyridine
220.99
1.0
1.0
Aniline
93.13
1.2
1.2
Pd₂(dba)₃
915.72
0.02
0.02
Xantphos
578.68
0.04
0.04
Cesium Carbonate (Cs₂CO₃)
325.82
2.0
2.0
1,4-Dioxane (anhydrous)
-
5 mL
-
Procedure:
To an oven-dried Schlenk tube, add 2-hydroxy-5-iodopyridine (221 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
Evacuate and backfill the tube with argon three times.
Add anhydrous 1,4-dioxane (5 mL) and aniline (109 µL, 1.2 mmol) via syringe.
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylamino)pyridin-2(1H)-one.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Reaction Scheme:
Reaction Scheme for Secondary Amine Coupling
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
2-Hydroxy-5-iodopyridine
220.99
1.0
1.0
Morpholine
87.12
1.5
1.5
Pd(OAc)₂
224.5
0.03
0.03
RuPhos
469.59
0.06
0.06
Sodium tert-butoxide (NaOtBu)
96.1
2.5
2.5
Toluene (anhydrous)
-
5 mL
-
Procedure:
In a glovebox, add 2-hydroxy-5-iodopyridine (221 mg, 1.0 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and RuPhos (28.2 mg, 0.06 mmol) to an oven-dried vial equipped with a stir bar.
Add anhydrous toluene (5 mL) and morpholine (131 µL, 1.5 mmol) to the vial.
Seal the vial and remove it from the glovebox.
Heat the reaction mixture at 110 °C with vigorous stirring for 16-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the desired 5-(morpholino)pyridin-2(1H)-one.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine with various amines. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Application Notes and Protocols for the Heck Reaction of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol and guiding principles for conducting the Mizoroki-Heck reaction using 2-hydroxy-5-iodopyridine as a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and guiding principles for conducting the Mizoroki-Heck reaction using 2-hydroxy-5-iodopyridine as a key building block. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is instrumental in the synthesis of complex organic molecules, including many compounds of pharmaceutical interest. The functionalization of the pyridone core via the Heck reaction opens avenues for the creation of novel scaffolds for drug discovery and development.
The protocols provided herein are based on established methodologies for Heck couplings of iodo-heterocycles and aryl iodides.[2] While a specific literature precedent for 2-hydroxy-5-iodopyridine is not detailed, the following information offers a robust starting point for experimental work. Researchers should consider that optimization of the described conditions may be necessary to achieve optimal yields for their specific alkene coupling partner.
Key Reaction Parameters for Optimization
Successful execution of the Heck reaction with 2-hydroxy-5-iodopyridine is contingent on the careful selection and optimization of several key parameters:
Palladium Catalyst: The choice of the palladium source is critical. Commonly used and effective catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The catalyst loading is typically in the range of 1-5 mol%.
Ligand: Phosphine ligands are often essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard and cost-effective choice. For challenging substrates, bulkier and more electron-rich phosphines may offer improved results.[2]
Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle.[1] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][2]
Solvent: Anhydrous polar aprotic solvents are typically used to facilitate the reaction. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are common choices.
Temperature and Reaction Time: Heck reactions are generally performed at elevated temperatures, often between 80 and 120 °C.[2] Reaction times can vary significantly, from a few hours to over 24 hours. Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[2]
Tabulated Reaction Conditions
The following table summarizes a proposed set of starting conditions for the Heck reaction of 2-hydroxy-5-iodopyridine with a generic alkene, along with potential variations for optimization.
This protocol describes a general procedure for the Heck reaction of 2-hydroxy-5-iodopyridine with n-butyl acrylate.
Materials:
2-Hydroxy-5-iodopyridine
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Schlenk flask or other suitable reaction vessel
Inert atmosphere (Argon or Nitrogen)
Standard laboratory glassware and purification equipment
Procedure:
To a dry Schlenk flask, add 2-hydroxy-5-iodopyridine (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-hydroxy-5-iodopyridine.
Add n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the progress of the reaction periodically by TLC or GC-MS.
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired 5-alkenyl-2-hydroxypyridine product.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Hydroxy-5-iodopyridine
Introduction 2-Hydroxy-5-iodopyridine is a highly versatile heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structure features two key reactive sites: the iodine atom at the 5-po...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Hydroxy-5-iodopyridine is a highly versatile heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structure features two key reactive sites: the iodine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions, and the 2-hydroxy group, which exists in tautomeric equilibrium with its 2-pyridone form, allowing for further functionalization. These characteristics make it an invaluable starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutic agents.[1][2] This document provides detailed protocols for key synthetic transformations of 2-hydroxy-5-iodopyridine to generate advanced pharmaceutical intermediates.
Key Synthetic Transformations
The C-I bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions, making 2-hydroxy-5-iodopyridine an excellent substrate for generating molecular diversity.[3] The primary methods for its functionalization include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Figure 1: Key synthetic pathways for functionalizing 2-Hydroxy-5-iodopyridine.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-hydroxypyridines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[6]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of 2-hydroxy-5-iodopyridine with an arylboronic acid is detailed below.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Anhydrous Solvent (e.g., Dioxane, Toluene, or DME) (5 mL)
Water (0.5-1.0 mL)
Procedure:
To an oven-dried Schlenk tube, add 2-hydroxy-5-iodopyridine, the arylboronic acid, and the base.
Seal the tube with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in 1 mL of the anhydrous solvent.
Add the anhydrous solvent and water to the Schlenk tube via syringe, followed by the catalyst solution.
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (4-24 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-hydroxypyridine.
Yields are representative estimates based on similar reactions reported in the literature and may vary based on specific substrate and reaction scale.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-hydroxypyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[3][8] This reaction is highly valuable for introducing alkynyl moieties, which are precursors to many heterocyclic structures found in pharmaceuticals.[9]
Experimental Protocol
A general procedure for the Sonogashira coupling of 2-hydroxy-5-iodopyridine with a terminal alkyne is provided.
To a dry Schlenk flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.[9]
Add the anhydrous solvent and the amine base via syringe.
Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
Add the terminal alkyne dropwise to the reaction mixture.
Heat the reaction to the desired temperature (typically 25-70 °C) and monitor its progress by TLC or GC-MS.
After completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
Purify the crude product by flash column chromatography to obtain the desired 5-alkynyl-2-hydroxypyridine.[10]
Quantitative Data Summary
Entry
Coupling Partner (Alkyne)
Catalyst (mol%)
Co-catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
50
6
88-96
2
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
DIPA
DMF
60
8
85-92
3
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
25
12
90-98
4
Propargyl alcohol
Pd(PPh₃)₄ (3)
CuI (5)
Et₃N
THF/DMF
70
5
75-85
Yields are representative estimates based on similar reactions reported in the literature.[9][10]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-hydroxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[13][14]
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine is detailed below.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.4 mmol)[13]
Anhydrous Solvent (e.g., Toluene, Dioxane) (5 mL)
Procedure:
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-hydroxy-5-iodopyridine, the palladium catalyst, the ligand, and the base.[13]
Evacuate and backfill the tube with argon three times.
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 100-120 °C) for 12-24 hours.
Monitor the reaction for completion by TLC or LC-MS analysis.
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to afford the desired 5-amino-2-hydroxypyridine derivative.
Quantitative Data Summary
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd(OAc)₂ (2)
XantPhos (4)
Cs₂CO₃
Dioxane
110
18
85-95
2
Aniline
Pd(OAc)₂ (2)
RuPhos (4)
NaOtBu
Toluene
100
12
80-90
3
Benzylamine
Pd(OAc)₂ (2)
BrettPhos (4)
NaOtBu
Toluene
100
24
70-85
4
Pyrrolidine
Pd(OAc)₂ (2)
XantPhos (4)
Cs₂CO₃
Dioxane
110
16
82-94
Yields are representative estimates based on protocols for similar halo-pyridines.[13][14][15]
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. All reactions should be carried out under an inert atmosphere unless otherwise specified. Appropriate personal protective equipment (PPE) should be worn at all times. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols for the Preparation of Agrochemical Compounds Using 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the synthesis of various agrochemical compounds utilizing 2-Hydroxy-5-iodopyridine as a key start...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various agrochemical compounds utilizing 2-Hydroxy-5-iodopyridine as a key starting material. The protocols focus on palladium-catalyzed cross-coupling reactions and Ullmann condensations, which are pivotal in the derivatization of the pyridine core to generate potent fungicides, herbicides, and insecticides.
Introduction
2-Hydroxy-5-iodopyridine is a versatile building block in the synthesis of a wide range of agrochemicals.[1] The presence of the hydroxyl group allows for O-alkylation and O-arylation reactions, while the iodine atom at the 5-position serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This dual functionality enables the creation of diverse molecular architectures with significant biological activity.
Key Synthetic Strategies
The primary synthetic routes for elaborating the 2-Hydroxy-5-iodopyridine scaffold into agrochemical candidates include:
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids.
Sonogashira Coupling: Creation of a carbon-carbon bond between the pyridine ring and terminal alkynes.
Ullmann Condensation: Formation of a diaryl ether linkage through a copper-catalyzed reaction between 2-Hydroxy-5-iodopyridine and a phenolic compound.
These reactions are instrumental in the synthesis of compounds analogous to commercial agrochemicals, such as the fungicide Boscalid, and other pyridine-based pesticides.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-5-iodopyridine (A Fungicide Intermediate)
This protocol details the synthesis of a key intermediate for pyridine-based fungicides via a copper-catalyzed Ullmann condensation.
Reaction Scheme:
Caption: Synthesis of 2-(4-Chlorophenoxy)-5-iodopyridine.
Materials:
2-Hydroxy-5-iodopyridine
4-Chlorophenol
Copper(I) iodide (CuI)
Potassium carbonate (K2CO3)
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine solution
Anhydrous sodium sulfate
Standard laboratory glassware
Magnetic stirrer with heating
Rotary evaporator
Procedure:
To a flame-dried round-bottom flask, add 2-Hydroxy-5-iodopyridine (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask.
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-Chlorophenoxy)-5-iodopyridine.
Protocol 2: Synthesis of a 2-Aryl-5-iodopyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-aryl-5-iodopyridine derivatives, which are precursors to various herbicides and insecticides.
In a round-bottom flask, dissolve 2-Hydroxy-5-iodopyridine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of toluene, ethanol, and water (4:1:1).
Add sodium carbonate (2.0 eq) to the mixture.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-aryl-5-iodopyridine derivative.
Quantitative Data for 2-(4-Methoxyphenyl)-5-iodopyridine:
Compound
Molecular Formula
Molecular Weight ( g/mol )
Yield (%)
Physical State
2-(4-Methoxyphenyl)-5-iodopyridine
C₁₂H₁₀INO
327.12
80-90
White solid
Spectroscopic Data for 2-(4-Methoxyphenyl)-5-iodopyridine:
The derivatization of 2-Hydroxy-5-iodopyridine allows for the synthesis of agrochemicals that can interfere with various biological pathways in pests and weeds. For instance, pyridine-based fungicides often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain.
Caption: Inhibition of Complex II by Pyridine-based Fungicides.
Conclusion
2-Hydroxy-5-iodopyridine is a highly valuable and versatile platform for the development of novel agrochemicals. The presented protocols for Ullmann condensation and Suzuki-Miyaura coupling provide robust and efficient methods for the synthesis of key intermediates and final products. The ability to readily introduce a variety of substituents onto the pyridine core allows for the fine-tuning of biological activity and the exploration of new structure-activity relationships, paving the way for the discovery of next-generation crop protection agents.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-5-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-iodopyridine and its derivatives are pivotal building blocks in the pharmaceutical and agrochemical industries. Their unique chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodopyridine and its derivatives are pivotal building blocks in the pharmaceutical and agrochemical industries. Their unique chemical structure, featuring a pyridinone core with a strategically placed iodine atom, allows for diverse functionalization, making them valuable intermediates in the synthesis of novel therapeutic agents and other complex organic molecules.[1] The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[2] This document provides detailed protocols for the large-scale synthesis of 2-hydroxy-5-iodopyridine, summarizes key quantitative data, and illustrates the relevant experimental workflows and potential signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of 2-Hydroxy-5-iodopyridine
Property
Value
Reference
CAS Number
13472-79-2
Molecular Formula
C₅H₄INO
Molecular Weight
221.00 g/mol
Appearance
White to yellow or orange powder/crystal
Melting Point
192-196 °C
Purity (Typical)
≥97%
Solubility
Soluble in hot ethanol, DMSO, and DMF
Table 2: Overview of a Representative Large-Scale Synthesis Batch
Parameter
Value
Notes
Starting Material
2-Hydroxypyridine
-
Batch Size
10 kg
-
Key Reagents
N-Iodosuccinimide (NIS), Acetonitrile
-
Reaction Temperature
Room Temperature
Mild reaction conditions
Reaction Time
12-24 hours
Monitored by TLC or HPLC
Typical Yield
85-95%
High-yielding process
Final Product Purity
>98% (HPLC)
Achieved after recrystallization
Experimental Protocols
The large-scale synthesis of 2-hydroxy-5-iodopyridine can be efficiently achieved through the direct iodination of 2-hydroxypyridine. This method is advantageous for industrial production due to its high yields, mild reaction conditions, and the avoidance of harsh reagents.
Protocol 1: Large-Scale Synthesis of 2-Hydroxy-5-iodopyridine via Direct Iodination
This protocol describes a robust and scalable method for the synthesis of 2-hydroxy-5-iodopyridine.
Materials and Equipment:
2-Hydroxypyridine (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
Acetonitrile (10 L/kg of 2-hydroxypyridine)
Large-scale glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet
Filtration unit (e.g., Nutsche filter-dryer)
Drying oven (vacuum compatible)
Procedure:
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
Charging Reagents: Charge the reactor with 2-hydroxypyridine followed by acetonitrile. Stir the mixture at room temperature until the 2-hydroxypyridine is fully dissolved.
Addition of NIS: Slowly add N-iodosuccinimide to the reaction mixture in portions over 1-2 hours. A slight exotherm may be observed; maintain the temperature below 30°C.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.
Filter the solid product using a Nutsche filter-dryer.
Wash the filter cake with cold acetonitrile (2 x 1 L/kg of starting material) to remove any unreacted NIS and succinimide byproduct.
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Safety Precautions:
Conduct the reaction in a well-ventilated area or under a fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
N-Iodosuccinimide is an oxidizing agent and should be handled with care.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of 2-hydroxy-5-iodopyridine.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile building block, 2-hyd...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile building block, 2-hydroxy-5-iodopyridine. This scaffold is a key starting material for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The protocols and data presented herein are intended to facilitate the exploration of novel chemical space and the optimization of lead compounds in drug discovery programs.
Introduction to 2-Hydroxy-5-iodopyridine in Kinase Inhibitor Synthesis
2-Hydroxy-5-iodopyridine is a valuable heterocyclic starting material in medicinal chemistry. Its structure offers multiple reaction sites for diversification. The hydroxyl group can be alkylated or used as a handle for further modifications, while the iodine atom provides a reactive site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for achieving potent and selective inhibition of kinase activity by interacting with the ATP-binding pocket of the target enzyme.
The pyridine core itself is a common motif in many FDA-approved kinase inhibitors, highlighting its importance as a privileged scaffold in drug design. By leveraging the reactivity of 2-hydroxy-5-iodopyridine, researchers can efficiently generate libraries of novel compounds for structure-activity relationship (SAR) studies.
Featured Applications: Targeting VEGFR-2 and PIM-1 Kinases
This document focuses on the synthesis of inhibitors for two critical cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Inhibiting VEGFR-2 can disrupt the tumor's blood supply, leading to a reduction in tumor growth.
PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell cycle progression, apoptosis, and transcriptional activation.[4][5] PIM-1 inhibitors are being investigated as potential treatments for a variety of hematological and solid tumors.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyridine-based scaffolds. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using 2-hydroxy-5-iodopyridine as a key starting material. The central synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl or heteroaryl moiety at the 5-position of the pyridine ring.
Protocol 1: Synthesis of 2-Aryl-5-hydroxypyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-5-hydroxypyridine derivatives, which serve as the core scaffold for a variety of kinase inhibitors.
Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-aryl-5-hydroxypyridine.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiation: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for kinase inhibitor synthesis.
Caption: Workflow for kinase inhibitor synthesis.
Caption: VEGFR-2 signaling pathway and inhibition.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed experimental protocols for the metal-catalyzed cross-coupling of 2-hydroxy-5-iodopyridine. This ver...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed experimental protocols for the metal-catalyzed cross-coupling of 2-hydroxy-5-iodopyridine. This versatile building block, existing in equilibrium with its tautomeric form 5-iodo-2(1H)-pyridone, is a valuable starting material in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The carbon-iodine bond at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
General Considerations
The reactivity of 2-hydroxy-5-iodopyridine in cross-coupling reactions is influenced by its ability to exist as two tautomers: the 2-hydroxy form and the 2-pyridone form. The pyridone form is often the major tautomer. This can affect solubility and the electronic properties of the substrate. The choice of base, solvent, and ligand is crucial for achieving high yields and preventing side reactions. For reactions involving the hydroxyl/NH group, protection may be necessary in some cases, although many modern catalytic systems exhibit broad functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron compound. For 2-hydroxy-5-iodopyridine, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.
*Note: Specific literature examples with detailed quantitative data for the Suzuki coupling of 2-hydroxy-5-iodopyridine are limited. The data in entries 1-3 are representative examples based on general procedures for similar halopyridines and serve as a starting point for reaction optimization. Entry 4 is from patent literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Hydroxy-5-iodopyridine with Phenylboronic Acid
Magnetic stirrer and heating mantle/oil bath or microwave reactor
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-hydroxy-5-iodopyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Seal the vessel with a septum or cap.
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
Add the degassed DMF and degassed water via syringe.
Stir the reaction mixture at 90 °C for 12 hours or until reaction completion is observed by TLC or LC-MS.
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-hydroxypyridine.
Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridones. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Quantitative Data
Entry
Terminal Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
Phenylacetylene
Pd(PPh₃)₂Cl₂, CuI
Et₃N
THF
RT
6
90
Hypothetical Data
2
1-Hexyne
Pd(PPh₃)₄, CuI
Diisopropylamine
DMF
50
4
88
Hypothetical Data
3
(Trimethylsilyl)acetylene
Pd(dppf)Cl₂, CuI
Cs₂CO₃
Dioxane
80
12
85
Hypothetical Data*
*Note: Specific literature examples with detailed quantitative data for the Sonogashira coupling of 2-hydroxy-5-iodopyridine are limited. The data presented are representative examples based on general procedures for similar aryl iodides and serve as a starting point for reaction optimization.
Experimental Protocol: Sonogashira Coupling of 2-Hydroxy-5-iodopyridine with Phenylacetylene
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Schlenk flask or similar reaction vessel
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add 2-hydroxy-5-iodopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous, degassed THF and triethylamine via syringe.
Stir the mixture for 10 minutes at room temperature.
Add phenylacetylene dropwise via syringe.
Stir the reaction at room temperature for 6 hours or until completion is confirmed by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography to yield 5-(phenylethynyl)-2-hydroxypyridine.
Simplified Catalytic Cycles in Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, coupling aryl halides with primary or secondary amines.[3] This reaction allows for the synthesis of 5-amino-2-hydroxypyridine derivatives, which are important scaffolds in medicinal chemistry.
Quantitative Data
Entry
Amine
Catalyst
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
Morpholine
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
100
18
85
Hypothetical Data
2
Aniline
Pd(OAc)₂
XPhos
Cs₂CO₃
Dioxane
110
12
91
Hypothetical Data
3
Benzylamine
Pd(OAc)₂
RuPhos
K₃PO₄
t-BuOH
90
24
82
Hypothetical Data*
*Note: Specific literature examples with detailed quantitative data for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine are limited. The data presented are representative examples based on general procedures for similar aryl halides and serve as a starting point for reaction optimization.[4]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Hydroxy-5-iodopyridine with Morpholine
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a dry Schlenk tube.
In a separate vial, dissolve Pd₂(dba)₃ and BINAP in toluene. Stir for 10 minutes.
Add the catalyst solution to the Schlenk tube containing the base.
Add 2-hydroxy-5-iodopyridine and morpholine to the reaction mixture.
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.
Cool the reaction to room temperature.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography to obtain 5-(morpholino)-2-hydroxypyridine.
Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5] This reaction can be used to introduce vinyl groups at the 5-position of the 2-pyridone core.
Quantitative Data
Entry
Alkene
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
Methyl acrylate
Pd(OAc)₂
Et₃N
DMF
100
24
75
Hypothetical Data
2
Styrene
Pd(PPh₃)₄
K₂CO₃
Acetonitrile
80
16
80
Hypothetical Data
3
n-Butyl acrylate
Herrmann's catalyst
NaOAc
NMP
120
12
82
Hypothetical Data*
*Note: Specific literature examples with detailed quantitative data for the Heck reaction of 2-hydroxy-5-iodopyridine are limited. The data presented are representative examples based on general procedures for similar aryl iodides and serve as a starting point for reaction optimization.
Experimental Protocol: Heck Reaction of 2-Hydroxy-5-iodopyridine with Methyl Acrylate
Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-iodopyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the chemical derivatization of 2-hydroxy-5-iodopyridine and the subsequent biological screening of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2-hydroxy-5-iodopyridine and the subsequent biological screening of the synthesized compounds. This document offers detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions to generate a library of novel pyridine derivatives. Furthermore, it includes protocols for in vitro cytotoxicity and anti-inflammatory assays to evaluate their potential as therapeutic agents.
Introduction
2-Hydroxy-5-iodopyridine is a versatile heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of biologically active molecules.[1] Its structure, featuring a reactive iodine atom and a hydroxyl group, allows for diverse functionalization, making it an excellent scaffold for developing novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer properties.
The derivatization of 2-hydroxy-5-iodopyridine, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the introduction of a wide range of aryl and heteroaryl substituents. This chemical diversification is a key strategy in drug discovery for exploring the structure-activity relationship (SAR) and identifying lead compounds with desired biological activities.
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly effective for the derivatization of 2-hydroxy-5-iodopyridine, allowing for the synthesis of a library of 2-hydroxy-5-arylpyridine derivatives.
Illustrative Data Presentation
The following table presents hypothetical data for a series of 2-hydroxy-5-arylpyridine derivatives synthesized via Suzuki-Miyaura coupling. This data is representative of typical results obtained in medicinal chemistry campaigns and serves to illustrate the structure-activity relationships that can be elucidated through such studies.
Compound ID
Aryl Boronic Acid
Yield (%)
Anticancer Activity (MCF-7, IC₅₀ in µM)
Anti-inflammatory Activity (COX-2, IC₅₀ in µM)
1a
Phenylboronic acid
85
> 100
25.6
1b
4-Methoxyphenylboronic acid
92
75.3
15.2
1c
4-Chlorophenylboronic acid
88
45.1
10.8
1d
4-(Trifluoromethyl)phenylboronic acid
81
22.5
5.4
1e
3,5-Dimethylphenylboronic acid
89
68.9
18.9
1f
2-Naphthylboronic acid
78
33.7
8.1
1g
3-Thienylboronic acid
83
55.2
12.5
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-hydroxy-5-iodopyridine with various arylboronic acids.
Materials:
2-Hydroxy-5-iodopyridine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 4 mol%)
Potassium carbonate (K₂CO₃, 2 equivalents)
1,4-Dioxane
Water
Nitrogen or Argon gas
Schlenk tube or similar reaction vessel
Procedure:
To a dry Schlenk tube, add 2-hydroxy-5-iodopyridine (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
Evacuate the tube and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture via syringe.
Seal the Schlenk tube and heat the reaction mixture to 90 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-hydroxy-5-arylpyridine derivative.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5][6]
Materials:
Human breast cancer cell line (MCF-7)
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Synthesized 2-hydroxy-5-arylpyridine derivatives (dissolved in DMSO to prepare stock solutions)
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
CO₂ incubator
Procedure:
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This protocol outlines a method to assess the inhibitory effect of the synthesized compounds on the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[7][8][9][10]
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Colorimetric COX inhibitor screening assay kit
Synthesized 2-hydroxy-5-arylpyridine derivatives (dissolved in DMSO)
Celecoxib (positive control)
96-well microplate
Procedure:
Follow the instructions provided with the commercial colorimetric COX inhibitor screening assay kit.
Typically, the procedure involves adding the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations to the wells of a 96-well plate.
Initiate the reaction by adding arachidonic acid.
The assay measures the peroxidase activity of COX, which is detected by a colorimetric substrate.
Incubate the plate for a specified time at a controlled temperature.
Measure the absorbance at the recommended wavelength using a microplate reader.
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of COX-2 activity).
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for a biological screening cascade.
Technical Support Center: Synthesis of 2-Hydroxy-5-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-5-iodopyridine...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-5-iodopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 2-Hydroxy-5-iodopyridine?
A1: The most common methods involve the electrophilic iodination of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). Key reagents used for this transformation include:
Iodine with an oxidizing agent: This is a widely used method where molecular iodine is activated by an oxidizing agent such as hydrogen peroxide, nitric acid, or a copper salt to generate a more powerful electrophilic iodine species.[1][2][3]
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent. The reaction can be catalyzed by an acid like trifluoroacetic acid.[4]
Iodine Monochloride (ICl): ICl is a reactive iodinating agent that can be used for this synthesis.[4]
Periodic acid/Sulfuric acid/Sodium chloride/Silica gel in water: This system provides a simple and effective method for the iodination of hydroxypyridines.[5]
Q2: Why is my yield of 2-Hydroxy-5-iodopyridine consistently low?
A2: Low yields can be attributed to several factors:
Insufficient activation of iodine: Molecular iodine (I₂) itself is a weak electrophile.[6] For the reaction to proceed efficiently, it often requires activation by an oxidizing agent or a Lewis acid.[1][2]
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. The choice of solvent is crucial as it can influence the tautomeric equilibrium of 2-hydroxypyridine and the solubility of reagents.
Formation of side products: Over-iodination (di-iodination) or oxidation of the starting material or product can reduce the yield of the desired mono-iodinated product.[6]
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like TLC or LC-MS is recommended.
Product loss during workup and purification: 2-Hydroxy-5-iodopyridine is a solid, and care must be taken during filtration and washing to minimize loss.
Q3: How can I minimize the formation of di-iodinated byproducts?
A3: To minimize the formation of di-iodinated byproducts, consider the following:
Control the stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent relative to the 2-hydroxypyridine.
Slow addition of the iodinating agent: Adding the iodinating agent portion-wise or as a solution over a period can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-iodination.
Q4: What is the role of the oxidizing agent in iodination reactions using molecular iodine?
A4: The oxidizing agent (e.g., nitric acid, hydrogen peroxide, copper salts) oxidizes molecular iodine (I₂) to a more potent electrophilic species, often represented as I+.[1][2] This "iodine cation" is much more reactive towards the electron-rich pyridine ring, facilitating the electrophilic aromatic substitution reaction.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Hydroxy-5-iodopyridine.
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Formation
1. Inactive iodinating agent.
1a. Use a fresh bottle of the iodinating agent (e.g., NIS, ICl). 1b. If using I₂ with an oxidizing agent, ensure the oxidizing agent is active and used in the correct proportion.
2. Incorrect reaction temperature.
2. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature or below to control selectivity.
3. Inappropriate solvent.
3. Ensure the solvent is suitable for the chosen method and dissolves the starting material. The polarity of the solvent can affect the reactivity of the pyridine ring.
4. The pH of the reaction is not optimal.
4. For some methods, the pH is critical. For instance, electrophilic iodination can be reversible under strongly acidic conditions.[6] Adjust the pH as per the protocol.
Multiple Products Observed (e.g., on TLC)
1. Over-iodination (di-iodination).
1a. Reduce the amount of the iodinating agent. 1b. Add the iodinating agent slowly or in portions. 1c. Lower the reaction temperature.
2. Isomer formation.
2. While the 5-position is generally favored due to the directing effect of the hydroxyl group, other isomers might form. Purification by column chromatography or recrystallization may be necessary.
3. Degradation of starting material or product.
3. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the workup procedure does not involve harsh conditions.
Difficult Purification
1. Product is contaminated with unreacted starting material.
1. Monitor the reaction to ensure it goes to completion. If separation is difficult, consider using a different solvent system for chromatography or recrystallization.
2. Product is contaminated with byproducts.
2. Optimize the reaction to minimize byproduct formation. Explore different purification techniques like recrystallization from various solvents or column chromatography with different solvent gradients.
3. Product is insoluble in common organic solvents.
3. 2-Hydroxy-5-iodopyridine has limited solubility. Try dissolving it in a hot solvent for recrystallization or use a more polar eluent system for column chromatography.
Experimental Protocols
Below are generalized methodologies for common synthetic routes. Researchers should consult the primary literature for more detailed and specific procedures.
Method 1: Iodination using Iodine and an Oxidizing Agent
This method utilizes molecular iodine activated by an oxidizing agent.
Reaction Scheme:
Caption: General scheme for the iodination of 2-hydroxypyridine.
Protocol:
Dissolve 2-hydroxypyridine in a suitable solvent (e.g., acetic acid, water, or an alcohol).
Add molecular iodine to the solution.
Slowly add the oxidizing agent (e.g., hydrogen peroxide or nitric acid) to the reaction mixture.
Stir the reaction at the appropriate temperature (ranging from room temperature to gentle heating) for the required time, monitoring the reaction progress by TLC.
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).
Isolate the crude product by filtration or extraction.
Purify the product by recrystallization or column chromatography.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method employs a milder iodinating agent.
Workflow:
Caption: Experimental workflow for iodination using NIS.
Protocol:
Dissolve 2-hydroxypyridine in a suitable solvent (e.g., acetonitrile, DMF, or a chlorinated solvent).
Add N-Iodosuccinimide to the solution. An acid catalyst such as trifluoroacetic acid can be added to increase the reaction rate.
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (as indicated by TLC).
Perform an aqueous workup to remove succinimide and any remaining reagents.
Extract the product with a suitable organic solvent.
Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 2-Hydroxy-5-iodopyridine and related compounds under various conditions. Note that yields can vary based on the specific substrate and reaction scale.
Technical Support Center: Purification of Crude 2-Hydroxy-5-iodopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Hydroxy-5-iodopyridine. Below you will find troubleshooting guides and freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Hydroxy-5-iodopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-Hydroxy-5-iodopyridine?
A1: Common impurities depend on the synthetic route. A frequent method for synthesizing 2-Hydroxy-5-iodopyridine is the direct iodination of 2-hydroxypyridine. Potential impurities from this synthesis include:
Unreacted Starting Material: 2-hydroxypyridine.
Regioisomers: 2-Hydroxy-3-iodopyridine.
Over-iodinated Products: Di-iodinated pyridones.
Residual Reagents: Iodine and other reagents used in the iodination process.
Degradation Products: Pyridine compounds can be susceptible to degradation, especially when exposed to light or high temperatures, which may result in colored impurities.
Q2: My crude product is a dark, oily substance instead of a yellow powder. What should I do?
A2: The appearance of a dark oil suggests the presence of significant impurities or residual solvent. Before attempting recrystallization or column chromatography, it is advisable to perform an initial purification step. This can involve washing the crude material with a non-polar solvent like hexanes to remove non-polar impurities. If the material is still oily, an acid-base extraction can be employed to isolate the acidic 2-Hydroxy-5-iodopyridine from neutral and basic impurities.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of 2-Hydroxy-5-iodopyridine. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The spots can be visualized under UV light (254 nm). The purified product should appear as a single spot with a consistent Rf value.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Problem 1: The compound does not dissolve in the hot solvent.
Cause: The chosen solvent is not suitable for dissolving 2-Hydroxy-5-iodopyridine, even at elevated temperatures.
Solution:
Select a more polar solvent: Based on the tautomeric nature of 2-pyridones, which are favored in polar solvents, try solvents like methanol, ethanol, or water.
Use a solvent mixture: A mixture of a good solvent and a poor solvent can be effective. For example, dissolve the compound in a minimal amount of hot methanol and then add hot water dropwise until the solution becomes slightly cloudy.
Problem 2: The compound "oils out" during cooling.
Cause: The solute is coming out of the solution above its melting point. This can happen if the solution is too concentrated or if the cooling is too rapid.
Solution:
Add more solvent: Reheat the mixture until the oil redissolves, then add more of the hot solvent to dilute the solution.
Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can induce crystallization.
Seed crystals: If available, add a small crystal of pure 2-Hydroxy-5-iodopyridine to the cooled solution to initiate crystallization.
Problem 3: No crystals form upon cooling.
Cause: The solution is not supersaturated, likely due to using too much solvent.
Solution:
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Allow the concentrated solution to cool again.
Induce crystallization: Try scratching the flask or adding seed crystals as described above.
Use a co-solvent: If the compound is too soluble in the chosen solvent, a "non-solvent" in which the compound is insoluble can be added dropwise to the cooled solution until turbidity is observed.
Problem 4: The purified crystals are still colored.
Cause: Colored impurities are co-crystallizing with the product.
Solution:
Activated Carbon Treatment: Before the hot filtration step of recrystallization, add a small amount of activated carbon to the hot solution and boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: The compound does not move from the origin (Rf = 0).
Cause: The mobile phase is not polar enough to elute the compound from the stationary phase (typically silica gel).
Solution:
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using an ethyl acetate/hexanes mixture, increase the percentage of ethyl acetate.
Add a small amount of a highly polar solvent: Adding a small percentage of methanol or acetic acid to the mobile phase can help to elute highly polar compounds.
Problem 2: All compounds elute with the solvent front (Rf = 1).
Cause: The mobile phase is too polar.
Solution:
Decrease the polarity of the mobile phase: Increase the proportion of the less polar solvent in your eluent system. For example, decrease the percentage of ethyl acetate in an ethyl acetate/hexanes mixture.
Problem 3: Poor separation between the desired product and impurities.
Cause: The chosen mobile phase does not provide adequate resolution.
Solution:
Optimize the mobile phase: Systematically vary the ratio of the solvents in your mobile phase to find the optimal composition for separation.
Try a different solvent system: Consider using a different combination of solvents with different polarities, for example, dichloromethane/methanol.
Use gradient elution: Start with a less polar mobile phase and gradually increase its polarity during the chromatography run. This can help to separate compounds with a wide range of polarities.
Problem 4: Tailing of the product spot on the column.
Cause: Tailing can be caused by interactions between the acidic hydroxyl group of 2-Hydroxy-5-iodopyridine and the silica gel.
Solution:
Add a small amount of acid to the mobile phase: Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress the ionization of the hydroxyl group and reduce tailing.
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina.
Data Presentation
Purification Technique
Parameter
Recommended Conditions
Expected Outcome
Recrystallization
Solvent System
Methanol/Water or Ethanol/Water
Formation of yellow crystals. Purity >98%.
Activated Carbon
1-2% by weight of crude material
Removal of colored impurities.
Column Chromatography
Stationary Phase
Silica Gel (230-400 mesh)
Effective separation of impurities.
Mobile Phase
Ethyl Acetate/Hexanes (e.g., 1:1 to 2:1)
Rf of product approx. 0.3-0.5.
Additive
0.5% Acetic Acid
Reduced tailing and improved peak shape.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Hydroxy-5-iodopyridine in the minimum amount of hot methanol.
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.
Crystallization: Add hot water dropwise to the filtrate until the solution becomes slightly cloudy. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold 50% methanol/water.
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 25% ethyl acetate in hexanes) and pack it into a chromatography column.
Sample Loading: Dissolve the crude 2-Hydroxy-5-iodopyridine in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
Elution: Begin eluting the column with the initial mobile phase.
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the desired compound.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydroxy-5-iodopyridine.
Visualizations
Caption: General workflow for the purification of 2-Hydroxy-5-iodopyridine.
Caption: Troubleshooting guide for the recrystallization of 2-Hydroxy-5-iodopyridine.
Troubleshooting
Technical Support Center: Troubleshooting Heck Reactions with 2-Hydroxy-5-iodopyridine
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to help you troubleshoot and optimize Heck reactions involving the challenging substrate,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to help you troubleshoot and optimize Heck reactions involving the challenging substrate, 2-Hydroxy-5-iodopyridine. Low conversion rates and inconsistent results are common hurdles with this substrate due to its unique electronic properties and potential for catalyst inhibition. This guide provides detailed troubleshooting advice, optimization strategies, and experimental protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion in my Heck reaction with 2-Hydroxy-5-iodopyridine?
A1: Low conversion with 2-Hydroxy-5-iodopyridine is a frequent challenge and can be attributed to several factors:
Catalyst Inhibition: The 2-hydroxypyridine moiety can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.
Tautomerism: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The pyridone form has different electronic and coordination properties, which can influence its reactivity and interaction with the palladium catalyst.
Substrate Deactivation: The electron-donating nature of the hydroxyl group makes the aryl iodide less electrophilic, slowing down the oxidative addition step, which is often the rate-determining step in the Heck catalytic cycle.[1]
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this substrate and may require significant optimization away from standard Heck conditions.
Q2: I see a black precipitate forming in my reaction. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is typically palladium black, which is finely divided, inactive palladium metal. This indicates catalyst decomposition and is a common reason for failed or low-yield reactions.
Causes:
High Temperatures: Can lead to catalyst agglomeration.
Absence of a Stabilizing Ligand: Insufficient or inappropriate ligand can leave the palladium center exposed and prone to reduction to Pd(0) metal.
Reaction with Substrate or Base: The hydroxypyridine substrate itself or a strongly coordinating base might strip ligands from the palladium center, leading to instability.
Solutions:
Use a robust ligand: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center.
Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed.
Screen different palladium sources: Pre-catalysts can have varying stabilities.
Q3: Can I use the 2-Hydroxy-5-iodopyridine directly, or should I protect the hydroxyl group?
A3: Protecting the hydroxyl group is a common strategy to overcome issues of catalyst inhibition and improve reaction outcomes.
O-Alkylation: Converting the hydroxyl group to an O-alkyl (e.g., O-methyl) or O-benzyl ether can prevent its coordination to the palladium catalyst.
N-Alkylation of the Pyridone Tautomer: Protecting the nitrogen of the 2-pyridone tautomer (e.g., with a methyl or benzyl group) can also be an effective strategy.
This modification alters the electronic properties of the substrate and can lead to more predictable reactivity, similar to that of other electron-rich aryl iodides.
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in your Heck reaction with 2-Hydroxy-5-iodopyridine.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving low conversion issues.
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
Optimization of Reaction Parameters
Systematic screening of reaction parameters is crucial for success. The following tables provide starting points for your optimization experiments.
Table 1: Palladium Pre-catalyst and Ligand Screening
Catalyst (mol%)
Ligand (mol%)
Rationale
Pd(OAc)₂ (2-5%)
PPh₃ (4-10%)
A standard, cost-effective starting point.
Pd₂(dba)₃ (1-2.5%)
P(o-tol)₃ (4-10%)
A more active Pd(0) source with a slightly bulkier ligand.
Pd(OAc)₂ (2-5%)
P(t-Bu)₃ (4-10%)
A bulky, electron-rich ligand that can promote oxidative addition and stabilize the catalyst.
PdCl₂(PPh₃)₂ (2-5%)
None
A pre-formed complex that can be effective in some cases.
XPhos Pd G3 (2-5%)
None
A highly active pre-catalyst with a built-in bulky phosphine ligand, often effective for challenging substrates.
Table 2: Base and Solvent Screening
Base (equivalents)
Solvent
Rationale
Et₃N (2-3)
DMF
A common combination for Heck reactions.
K₂CO₃ (2-3)
Acetonitrile
An inorganic base that can be effective and is easily removed.
Cs₂CO₃ (2-3)
1,4-Dioxane
A stronger inorganic base that can be beneficial in difficult couplings.
DIPEA (2-3)
NMP
A hindered organic base that can prevent side reactions.
NaOAc (2-3)
DMA
A mild base, sometimes effective in preventing side reactions.
Experimental Protocols
The following protocols provide a general framework for performing a Heck reaction with 2-Hydroxy-5-iodopyridine or a protected derivative. Note: These are starting points and will likely require optimization based on the results of your screening experiments.
General Experimental Workflow
The following diagram outlines the typical steps involved in setting up and working up a Heck reaction.
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Protocol 1: Heck Reaction with Unprotected 2-Hydroxy-5-iodopyridine
Materials:
2-Hydroxy-5-iodopyridine (1.0 equiv)
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 equiv)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Hydroxy-5-iodopyridine, palladium(II) acetate, tri-tert-butylphosphine, and potassium carbonate.
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-Hydroxy-5-iodopyridine.
Add the alkene via syringe.
Heat the reaction mixture to 100-120 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with O-Protected 5-Iodo-2-methoxypyridine
Materials:
5-Iodo-2-methoxypyridine (1.0 equiv)
Alkene (e.g., styrene) (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
Triphenylphosphine (PPh₃) (0.04 equiv)
Triethylamine (Et₃N) (2.0 equiv)
Anhydrous acetonitrile
Procedure:
Follow steps 1-3 as in Protocol 1, using the materials listed above and acetonitrile as the solvent.
Heat the reaction mixture to 80-100 °C and stir.
Monitor the reaction progress. This reaction is often faster than with the unprotected substrate.
Follow the work-up and purification steps as described in Protocol 1.
By systematically addressing the potential issues of catalyst inhibition and suboptimal reaction conditions, and by considering a substrate protection strategy, researchers can significantly improve the conversion and yield of Heck reactions with 2-Hydroxy-5-iodopyridine.
Preventing decomposition of 2-Hydroxy-5-iodopyridine during reactions
Welcome to the technical support center for 2-Hydroxy-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 2-Hydroxy-5...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 2-Hydroxy-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 2-Hydroxy-5-iodopyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of 2-Hydroxy-5-iodopyridine decomposition during a reaction?
A1: Decomposition of 2-Hydroxy-5-iodopyridine can manifest in several ways:
Color Change: The reaction mixture may turn dark brown or black, indicating the formation of polymeric or tar-like byproducts.
Low Yield: The desired product is obtained in a lower-than-expected yield.
Byproduct Formation: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) reveals the presence of unintended products. Common byproducts include the de-iodinated starting material (2-hydroxypyridine) and homo-coupled products.
Incomplete Consumption of Starting Material: Even with extended reaction times or elevated temperatures, a significant amount of the starting material remains unreacted, suggesting catalyst deactivation or competing decomposition pathways.
Q2: What are the primary decomposition pathways for 2-Hydroxy-5-iodopyridine?
A2: The primary decomposition pathways for 2-Hydroxy-5-iodopyridine, particularly under cross-coupling conditions, are believed to be:
Deiodination: The carbon-iodine bond is relatively weak and can be cleaved under thermal or light-induced conditions, or in the presence of certain reagents, leading to the formation of 2-hydroxypyridine. This can be exacerbated by radical mechanisms.
Homo-coupling: Two molecules of 2-Hydroxy-5-iodopyridine can react with each other, particularly in the presence of copper catalysts, to form a symmetrical biaryl compound. This is a common side reaction in Ullmann-type couplings.
Oxidation: The hydroxypyridine ring is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored, complex byproducts.
Q3: How can I minimize the decomposition of 2-Hydroxy-5-iodopyridine?
A3: Minimizing decomposition involves a combination of strategies:
Protecting the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group (e.g., methyl, benzyl, or a silyl group) to prevent its interference with the reaction and to improve the stability of the molecule.
Optimizing Reaction Conditions: Careful selection of the catalyst, ligand, base, solvent, and temperature can significantly reduce decomposition.
Using Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.
Excluding Light: For potentially light-sensitive reactions, protecting the reaction vessel from light can prevent photo-induced decomposition.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
This is a common issue that can stem from several factors related to the stability of 2-Hydroxy-5-iodopyridine and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Rationale
Decomposition of unprotected 2-Hydroxy-5-iodopyridine
Protect the hydroxyl group as a methyl ether (2-methoxy-5-iodopyridine) or another suitable protecting group.
The free hydroxyl group can coordinate to the metal catalyst, interfering with the catalytic cycle. It also increases the electron density of the ring, making the C-I bond more susceptible to cleavage.
Inappropriate Catalyst/Ligand System
For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium precatalyst. For Sonogashira couplings, a copper-free system may reduce homo-coupling.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially with heteroaryl halides.[1]
Base-Induced Decomposition
Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like KOtBu or NaOH.
Strong bases can promote side reactions and decomposition of sensitive substrates.[2]
High Reaction Temperature
Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).
High temperatures can accelerate decomposition pathways, including deiodination.
Catalyst Poisoning
Ensure all reagents and solvents are pure and dry. The pyridine nitrogen can sometimes act as a ligand, inhibiting the catalyst.
Impurities can deactivate the catalyst. The coordination of the pyridine nitrogen to the palladium center can sometimes be detrimental.
Issue 2: Significant Deiodination of Starting Material
The presence of 2-hydroxypyridine as a major byproduct indicates that deiodination is a significant side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deiodination.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Rationale
Thermal Instability
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
The C-I bond is susceptible to thermal cleavage.
Radical Mechanisms
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Consider adding a radical scavenger, although this may interfere with the desired reaction.
Dissolved oxygen can initiate or participate in radical chain reactions that lead to deiodination.
Photochemical Decomposition
Protect the reaction vessel from light by wrapping it in aluminum foil.
Aryl iodides can be light-sensitive, and UV or visible light can promote the homolytic cleavage of the C-I bond.
Reaction with Base or Solvent
Choose a non-protic solvent and a non-nucleophilic base if possible.
Certain bases or protic solvents can facilitate protodeiodination.
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions of analogous heteroaryl iodides, which can serve as a starting point for optimizing reactions with 2-Hydroxy-5-iodopyridine.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Hydroxy-5-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during cross-coupling reactions involving 2-hydroxy-5-io...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during cross-coupling reactions involving 2-hydroxy-5-iodopyridine. This substrate presents unique difficulties due to the presence of both a pyridine nitrogen and a hydroxyl group, which can act as catalyst poisons. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-hydroxy-5-iodopyridine particularly challenging?
A1: The primary challenge stems from the inherent properties of the 2-hydroxypyridine scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and disrupting the catalytic cycle.[1] Furthermore, 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. The deprotonated 2-pyridone can act as a bidentate ligand, leading to the formation of stable, catalytically inactive palladium complexes and effectively poisoning the catalyst.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
Low or no conversion: The reaction stalls or fails to proceed to completion, even with extended reaction times or increased temperature.
Formation of palladium black: The active Pd(0) catalyst agglomerates and precipitates out of the solution as a black solid, indicating catalyst decomposition.
Inconsistent results: Reactions may work sporadically or provide highly variable yields, suggesting sensitivity to minor variations in reaction setup or reagent quality.
Formation of side products: The desired cross-coupling product is not formed, and instead, byproducts from reactions like dehalogenation (replacement of iodine with hydrogen) are observed.
Q3: How does the tautomerism of 2-hydroxy-5-iodopyridine affect the reaction?
A3: 2-Hydroxy-5-iodopyridine exists in equilibrium with its 2-pyridone tautomer. The position of this equilibrium is influenced by the solvent, temperature, and pH. The 2-pyridone form, particularly after deprotonation by the base, can chelate to the palladium center through both the nitrogen and oxygen atoms. This strong binding can form a stable, inactive palladacycle, effectively removing the catalyst from the reaction.
Q4: Can protecting the hydroxyl group mitigate catalyst poisoning?
A4: Yes, protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy) or other suitable protecting group can prevent the formation of the poisoning pyridonate ligand. This strategy simplifies the system by removing one of the primary modes of catalyst deactivation. However, this adds extra steps to the synthetic route (protection and deprotection) and may not be desirable in all cases.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
Potential Cause
Suggested Solution
Catalyst Poisoning by Pyridone
1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridone to the palladium center.[2] 2. Catalyst Choice: Use a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, to ensure efficient generation of the active catalytic species.[2] 3. Base Selection: A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like hydroxides or alkoxides to minimize the concentration of the deprotonated pyridone.
Poor Solubility
The salt form of 2-hydroxy-5-iodopyridine may have poor solubility. Employ a biphasic solvent system (e.g., toluene/water, dioxane/water) to improve solubility.
Protodeboronation of Boronic Acid
Ensure anhydrous conditions and use a non-aqueous base if possible. Consider using a more stable boronic acid derivative, such as a pinacol ester.[3]
Inactive Catalyst
Ensure all reagents and solvents are pure and properly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides.
Issue 2: Catalyst Decomposition (Palladium Black Formation) in Heck Reaction
Potential Causes & Solutions:
Potential Cause
Suggested Solution
Slow Catalytic Turnover
The slow reaction with the challenging substrate can lead to catalyst agglomeration. Optimize reaction conditions to increase the rate, such as by carefully increasing the temperature or using a more active catalyst system.
Ligand Dissociation
The phosphine ligand may be dissociating from the palladium center. Consider using a higher ligand-to-palladium ratio or switching to a more strongly binding chelating ligand.
Inappropriate Base
The choice of base is critical in Heck reactions. Screen different organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) to find the optimal one for your system.
Issue 3: Failure of Buchwald-Hartwig Amination
Potential Causes & Solutions:
Potential Cause
Suggested Solution
Strong Coordination of the Amine
The amine substrate can compete with the desired coupling partners for coordination to the palladium center. Using a higher catalyst loading or a ligand that promotes faster reductive elimination can sometimes overcome this.
Unfavorable Reaction Conditions
Buchwald-Hartwig aminations are sensitive to the choice of base and solvent. A strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4] Aprotic polar solvents like toluene or dioxane are commonly used.
Steric Hindrance
If either the amine or the 2-hydroxy-5-iodopyridine is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a less sterically demanding ligand could be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Hydroxy-5-iodopyridine
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-hydroxy-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if necessary.
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).
Reaction Execution: Seal the flask, evacuate and backfill with an inert gas (e.g., argon) three times. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 2-Hydroxy-5-iodopyridine
Reagent and Catalyst Setup: To a dry Schlenk flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.).
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the mixture.
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Catalyst Deactivation and Troubleshooting
Caption: Proposed pathway for catalyst deactivation by the 2-pyridone tautomer.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Technical Support Center: Work-up Procedures for Reactions Involving 2-Hydroxy-5-iodopyridine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-iodopyridine. The foll...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-iodopyridine. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I resolve this?
A1: Emulsion formation is common when working with pyridine derivatives due to their basicity and ability to act as surfactants. To break the emulsion, try the following:
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
Filtration through Celite®: Pass the entire mixture through a pad of Celite® or a phase separator.
Solvent Modification: Add a small amount of a different organic solvent with a lower or higher polarity to change the overall properties of the organic phase.
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q2: I am seeing a significant amount of my starting material, 2-hydroxy-5-iodopyridine, in the aqueous layer during extraction. What is causing this and how can I prevent it?
A2: 2-Hydroxy-5-iodopyridine can exist in equilibrium with its pyridone tautomer and can be deprotonated under basic conditions, increasing its water solubility.
pH Adjustment: Ensure the aqueous layer is neutral or slightly acidic (pH 6-7) before extraction to suppress deprotonation. A dilute acid wash (e.g., 1 M HCl) can be employed if your product is stable to acid.
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or dichloromethane, which will have a higher affinity for the slightly polar starting material.
Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of the organic compounds.
Q3: After a Suzuki coupling reaction, I am struggling to remove the palladium catalyst and boron-containing byproducts. What is the best approach?
A3: Palladium and boronic acid derivatives are common impurities in Suzuki coupling reactions.
Palladium Removal:
Aqueous Wash: Wash the organic layer with an aqueous solution of sodium thiosulfate or ammonium chloride to complex with and remove residual palladium.
Filtration: Filter the crude reaction mixture through a plug of silica gel or Celite® before concentrating.
Boron Byproduct Removal:
Azeotropic Distillation: After the initial work-up, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeating this process several times can remove boric acid and its esters as volatile methyl borate.
Base Wash: A wash with a dilute aqueous base (e.g., 1 M NaOH) can help remove acidic boronic acid species, provided your product is not base-sensitive.
Q4: In an etherification reaction, am I likely to get N-alkylation or O-alkylation of 2-hydroxy-5-iodopyridine?
A4: 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. The site of alkylation (N vs. O) is highly dependent on the reaction conditions.
O-Alkylation Favored: Generally favored under conditions that involve the phenoxide-like oxygen, such as in the Williamson ether synthesis using a base like sodium hydride in an aprotic solvent.
N-Alkylation Favored: Can be favored with different catalyst systems, such as copper-based catalysts in some cross-coupling reactions. The choice of base and solvent can also influence the N/O selectivity.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Symptom
Possible Cause
Troubleshooting Steps
No or minimal product formation.
Inactive catalyst.
Ensure the palladium catalyst is fresh. Consider using a pre-catalyst.
Suboptimal base.
The choice of base is critical. Screen weaker bases like K₂CO₃ or Cs₂CO₃.
Protodeboronation of the boronic acid.
Use boronic esters (e.g., pinacol esters) which are more stable. Ensure anhydrous reaction conditions.
Significant amount of dehalogenated starting material.
Presence of hydride sources.
Use high-purity, anhydrous solvents.
Reaction time is too long.
Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Issue 2: Difficult Purification of Etherification Product
Symptom
Possible Cause
Troubleshooting Steps
Product co-elutes with starting material during column chromatography.
Similar polarity of product and starting material.
Adjust the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective.
Formation of N-alkylated isomer.
The N-alkylated isomer will have a different polarity. Optimize the reaction conditions to favor O-alkylation.
Oily product that does not solidify.
Residual solvent or impurities.
Attempt to recrystallize from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Product is an oil at room temperature.
Confirm the expected physical state of the product. Purification by column chromatography is appropriate for oils.
Experimental Protocols
Protocol 1: Work-up and Purification for a Suzuki-Miyaura Coupling Reaction
Reaction: 2-Hydroxy-5-iodopyridine with Phenylboronic Acid
Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
Dilution and Filtration: Dilute the mixture with ethyl acetate (10 volumes relative to the reaction solvent). Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the desired 2-hydroxy-5-phenylpyridine.
Protocol 2: Work-up and Purification for a Williamson Ether Synthesis
Reaction: 2-Hydroxy-5-iodopyridine with Methyl Iodide
Quenching: Cool the reaction mixture to 0 °C and cautiously quench with water to destroy any remaining sodium hydride.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 volumes).
Aqueous Wash: Combine the organic layers and wash with water (2 x 5 volumes) and brine (1 x 5 volumes). A wash with a dilute (e.g., 5%) aqueous solution of sodium hydroxide can help remove any unreacted 2-hydroxy-5-iodopyridine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude 5-iodo-2-methoxypyridine can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., 5% to 20% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Typical Reagent Quantities and Yields for a Suzuki Coupling Reaction
Reagent
Molar Equivalents
Typical Amount (for 1 mmol scale)
2-Hydroxy-5-iodopyridine
1.0
221 mg
Phenylboronic Acid
1.2
146 mg
Pd(PPh₃)₄
0.05
58 mg
K₂CO₃
2.0
276 mg
Product
-
5-Iodo-2-phenylpyridine
Typical Yield
-
70-90%
Table 2: Typical Reagent Quantities and Yields for a Williamson Ether Synthesis
Reagent
Molar Equivalents
Typical Amount (for 1 mmol scale)
2-Hydroxy-5-iodopyridine
1.0
221 mg
Sodium Hydride (60% in mineral oil)
1.1
44 mg
Methyl Iodide
1.2
170 mg (75 µL)
Product
-
5-Iodo-2-methoxypyridine
Typical Yield
-
85-95%
Visualizations
Troubleshooting
Effect of base and solvent on the reactivity of 2-Hydroxy-5-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-iodopyridine in cross-coupling...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-iodopyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are commonly performed with 2-Hydroxy-5-iodopyridine?
A1: 2-Hydroxy-5-iodopyridine is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent.[1]
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[2]
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[3]
Q2: How does the tautomerism of 2-Hydroxy-5-iodopyridine affect its reactivity?
A2: 2-Hydroxy-5-iodopyridine exists in a tautomeric equilibrium with its 2-pyridone form.[4][5] This equilibrium can influence its reactivity. The pyridone form can coordinate with the metal catalyst, potentially affecting its catalytic activity. The choice of base and solvent can influence the position of this equilibrium and, consequently, the reaction outcome.
Q3: Why is the choice of base so critical in these coupling reactions?
A3: The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions.[6] Its primary functions include:
Activating the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the boronic acid, making it more nucleophilic for the transmetalation step.[7]
Catalyst Activation: Some palladium precatalysts require a base to be activated to the active Pd(0) species.[8][9]
Neutralizing Acid Byproducts: The base neutralizes the acid generated during the reaction, which can otherwise deactivate the catalyst or lead to side reactions.
The strength, solubility, and nature of the base (inorganic vs. organic) can significantly impact reaction yield and selectivity.[10][11]
Q4: What is the general role of the solvent in these reactions?
A4: The solvent is a key parameter that can dramatically influence the outcome of a cross-coupling reaction.[12] It affects the solubility of reactants, reagents, and the catalyst.[13] Furthermore, polar solvents can stabilize charged intermediates and transition states, sometimes leading to a switch in selectivity.[14][15] For instance, in some Suzuki-Miyaura couplings, polar aprotic solvents like DMF or MeCN can favor different reaction pathways compared to nonpolar solvents like THF or toluene.[12]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with 2-Hydroxy-5-iodopyridine and an arylboronic acid, but you observe low to no formation of the desired biaryl product.
Possible Cause
Troubleshooting Step
Rationale
Inactive Catalyst
Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[16]
The active catalytic species is Pd(0). Inactive or oxidized catalysts will halt the catalytic cycle.[17]
Oxygen Contamination
Properly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[16]
Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and cause undesirable homocoupling of the boronic acid.[17]
Inappropriate Base
The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are common.[10][11] If one base fails, screen others. Ensure the base is finely powdered and dry for anhydrous reactions.[16]
The base facilitates the crucial transmetalation step by forming a more reactive boronate species.[7][18] The effectiveness of a base can be highly substrate-dependent.
Poor Solvent Choice
Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., Dioxane, THF, DMF) with water is often effective, as water can aid in dissolving the inorganic base.[16][19]
Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[13]
Protodeboronation
This is the undesired cleavage of the C-B bond of the boronic acid. To mitigate this, consider using a milder base like KF or running the reaction under anhydrous conditions.[16]
Water is the proton source for this side reaction, which is often accelerated by strong bases.[16]
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Problem: When attempting to couple 2-Hydroxy-5-iodopyridine with a primary or secondary amine, you observe significant side products or decomposition of starting materials.
Possible Cause
Troubleshooting Step
Rationale
Base is too Strong
Strong bases like NaOtBu or LHMDS can sometimes lead to the decomposition of base-sensitive substrates.[9] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.
The 2-hydroxypyridine moiety is acidic and may undergo undesired side reactions with very strong bases.
Hydrodehalogenation
The starting 2-Hydroxy-5-iodopyridine is being converted to 2-hydroxypyridine. This can occur if the reductive elimination step is slow.
This side reaction can compete with the desired C-N bond formation. Optimizing the ligand and temperature may favor the desired pathway.
Ligand Choice
The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig aminations.[2] If one ligand gives poor results, screen others (e.g., XPhos, BrettPhos, BINAP).[20]
The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[21]
Reaction Temperature
Typical reaction temperatures are between 80-100 °C.[9] If decomposition occurs, try lowering the temperature. If the reaction is too slow, a higher temperature may be required.
Temperature affects reaction kinetics but can also promote decomposition pathways. An optimal temperature must be found empirically.
Data Presentation: Effect of Base and Solvent
The following tables summarize typical conditions and their effects on cross-coupling reactions. Note that optimal conditions are highly substrate-specific and these tables serve as a general guide.
Table 1: Influence of Base and Solvent in Suzuki-Miyaura Coupling
Base
Solvent System
Typical Temp. (°C)
Yield (%)
Notes
Na₂CO₃
Toluene/EtOH/H₂O
80-100
Good to Excellent
A widely used, effective, and economical choice.[11]
K₃PO₄
1,4-Dioxane
100-110
Good to Excellent
Often used for challenging or sterically hindered substrates.[16]
Cs₂CO₃
DMF
80-100
Good
Can be effective when other carbonate bases fail.
KF
THF (anhydrous)
70-80
Moderate to Good
A milder base that can help suppress protodeboronation.[16]
NaOH
MeOH/H₂O
60-80
Variable
Can be very effective, but the high basicity may not be suitable for all substrates.[19]
Table 2: Influence of Base and Solvent in Buchwald-Hartwig Amination
Base
Solvent
Typical Temp. (°C)
Notes
NaOtBu
Toluene or Dioxane
80-110
A very common and effective strong base, but may not be compatible with base-sensitive functional groups.[9]
K₃PO₄
t-BuOH or Dioxane
100-110
A weaker inorganic base suitable for more sensitive substrates.[20]
Cs₂CO₃
Toluene or Dioxane
100-110
Often effective for coupling with less nucleophilic amines.[20]
LHMDS
THF or Toluene
RT to 80
A strong, non-nucleophilic base that can sometimes be used at lower temperatures.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Hydroxy-5-iodopyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a precatalyst like XPhos Pd G3, 0.5–2 mol%).[16]
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[16]
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[16]
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Preparation: In a nitrogen-filled glovebox, add the aryl halide (2-Hydroxy-5-iodopyridine, 1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the ligand (e.g., BrettPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 1.4-2.0 equiv.) to a reaction vial with a stir bar.[20]
Reagent Addition: Add the amine (1.2-1.5 equiv.) and the anhydrous, degassed solvent (e.g., t-BuOH or Toluene).
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block (e.g., 100 °C). Stir for the required time (typically 12-24 hours).[20]
Workup: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., DCM or EtOAc) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the cross-coupling of 2-Hydroxy-5-iodopyridine.
A Comparative Analysis of the Reactivity of 2-Hydroxy-5-iodopyridine and 2-Chloro-5-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Among these,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Among these, 2-substituted-5-iodopyridines serve as versatile intermediates for the synthesis of complex molecular architectures due to the strategic placement of two reactive centers. The iodine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The substituent at the 2-position, however, can significantly modulate the reactivity of the molecule, influencing reaction outcomes and substrate scope.
This guide provides a comprehensive comparison of the reactivity of two key pyridine building blocks: 2-hydroxy-5-iodopyridine and 2-chloro-5-iodopyridine. While both compounds share the reactive C-I bond at the 5-position, the electronic and structural differences imparted by the 2-hydroxy (and its tautomeric pyridone form) versus the 2-chloro substituent lead to distinct chemical behaviors. This analysis will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the underlying principles and presenting available experimental data, this guide aims to provide researchers with the insights needed to make informed decisions in the design and execution of their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of 2-hydroxy-5-iodopyridine and 2-chloro-5-iodopyridine is fundamentally governed by the nature of the substituent at the 2-position.
2-Chloro-5-iodopyridine features an electron-withdrawing chlorine atom. This has two main effects: it deactivates the pyridine ring towards electrophilic substitution and, more importantly for cross-coupling reactions, it can influence the electronic properties of the C-I bond and the coordination of the pyridine nitrogen to the palladium catalyst.
2-Hydroxy-5-iodopyridine , on the other hand, exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is highly dependent on the solvent and pH. In non-polar solvents, the 2-hydroxypyridine form is favored, while in polar solvents and in the solid state, the 2-pyridone form predominates. This tautomerism is a critical factor in its reactivity, as the two forms have different electronic and steric properties. The 2-pyridone tautomer, with its amide-like character, can potentially coordinate to the palladium catalyst in a different manner than the 2-hydroxypyridine or 2-chloropyridine derivatives.
Tautomeric equilibrium of 2-hydroxy-5-iodopyridine.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For both 2-hydroxy-5-iodopyridine and 2-chloro-5-iodopyridine, the reaction is expected to occur at the more reactive C-I bond.
General Reactivity Principles:
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, selective coupling at the iodine-bearing position is expected for both molecules. The electronic nature of the substituent at the 2-position can influence the rate of the oxidative addition step. The electron-withdrawing nature of the chloro group in 2-chloro-5-iodopyridine may slightly enhance the reactivity of the C-I bond towards oxidative addition. Conversely, the 2-hydroxy/2-pyridone substituent can act as either an electron-donating or -withdrawing group depending on the tautomeric form and its potential coordination to the palladium center, which can complicate predictions of its relative reactivity.
Experimental Data:
Direct comparative studies under identical conditions are scarce in the literature. However, examples of Suzuki couplings for both compounds with various boronic acids have been reported, demonstrating their utility as coupling partners.
Substrate
Coupling Partner
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
2-Chloro-5-iodopyridine
Phenylboronic acid
Pd(PPh₃)₄
Na₂CO₃
Propylene Carbonate/H₂O
130
-
93
2-Hydroxy-5-iodopyridine (as triflate)
Phenylboronic acid
Pd(OAc)₂/dppf
Cs₂CO₃
Dioxane
RT
1
95
Note: The data in this table is compiled from different sources and the reactions were not performed under identical conditions, thus a direct comparison of yields is not strictly valid but serves to illustrate the successful application of both substrates in Suzuki couplings.
Experimental Protocol (General): Suzuki-Miyaura Coupling of 5-Iodopyridines
Reaction Setup: To an oven-dried Schlenk tube, add the 5-iodopyridine derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF, with or without water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if necessary, a ligand (e.g., SPhos, XPhos).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
General Reactivity Principles:
Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed at the C-I bond of both substrates. The general reactivity trend of I > Br > Cl is also operative here. The presence of the electron-withdrawing chloro group in 2-chloro-5-iodopyridine is anticipated to facilitate the oxidative addition step. The 2-hydroxy/2-pyridone moiety in 2-hydroxy-5-iodopyridine could potentially interact with the copper co-catalyst or the palladium center, which might influence the reaction rate.
Experimental Data:
A direct comparison is not available, but successful Sonogashira couplings have been reported for both compounds.
Note: While a specific yield for 2-hydroxy-5-iodopyridine in a Sonogashira coupling was not found in the initial searches, its use as a versatile building block suggests its applicability in such reactions.
Experimental Protocol (General): Sonogashira Coupling of 5-Iodopyridines
Reaction Setup: To a Schlenk tube, add the 5-iodopyridine derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF, DMF, or Et₃N), a base (e.g., Et₃N or DIPA), and the terminal alkyne (1.1-1.5 equiv).
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Simplified mechanism of the Sonogashira coupling.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.
General Reactivity Principles:
As with the other cross-coupling reactions, the C-I bond is the expected site of reaction. The electronic effects of the 2-substituent are again important. The electron-withdrawing chloro group of 2-chloro-5-iodopyridine should favor the initial oxidative addition step. For 2-hydroxy-5-iodopyridine, the acidic proton of the hydroxy group or the N-H proton of the pyridone tautomer can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS). This can lead to the formation of a pyridinolate or pyridonate anion, which may act as a ligand for the palladium catalyst, potentially influencing the catalytic cycle.
Experimental Data:
No direct comparative data was found. The following table shows examples of Buchwald-Hartwig aminations on similar substrates.
Substrate
Amine
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
2-Chloro-5-iodopyridine
Aniline
Pd₂(dba)₃/XPhos
Cs₂CO₃
Dioxane
100
12
High (qualitative)
2-Hydroxy-5-iodopyridine
Various Amines
Not specified
Not specified
Not specified
Not specified
Not specified
-
Note: While a specific yield for 2-hydroxy-5-iodopyridine in a Buchwald-Hartwig amination was not found, its role as a versatile intermediate suggests its potential in this transformation, possibly after protection of the hydroxyl/pyridone group.
Experimental Protocol (General): Buchwald-Hartwig Amination of 5-Iodopyridines
Reaction Setup: In a glovebox, charge a Schlenk tube with the 5-iodopyridine derivative (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
Addition of Reactants: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, quench the reaction with water, and extract with an organic solvent.
Purification: Wash the combined organic layers, dry over a drying agent, concentrate, and purify by column chromatography.
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Summary of Reactivity Comparison
Feature
2-Hydroxy-5-iodopyridine
2-Chloro-5-iodopyridine
Reactive Site
C-I bond at the 5-position
C-I bond at the 5-position
Key Structural Feature
Tautomerizes to 2-pyridone
Electron-withdrawing chloro group
Expected Reactivity in Oxidative Addition
Variable, influenced by tautomeric form and potential coordination to palladium
Generally enhanced due to the electron-withdrawing nature of the chloro group
Potential Side Reactions/Complications
Reaction with base at the hydroxy/pyridone N-H group; potential for catalyst inhibition through coordination
Generally fewer complications compared to the hydroxy derivative
Versatility
A versatile building block for a wide range of functionalizations
A reliable substrate for standard cross-coupling reactions
Conclusion
Both 2-hydroxy-5-iodopyridine and 2-chloro-5-iodopyridine are valuable and reactive substrates for palladium-catalyzed cross-coupling reactions, primarily reacting at the C-I bond. The choice between these two building blocks will depend on the specific synthetic strategy and the desired final product.
2-Chloro-5-iodopyridine is a more "conventional" substrate, and its reactivity can be predicted based on the established principles of halopyridine chemistry. The electron-withdrawing nature of the chlorine atom generally favors the key oxidative addition step in cross-coupling reactions.
2-Hydroxy-5-iodopyridine presents a more complex reactivity profile due to its tautomeric equilibrium with 2-pyridone. This duality can be either a challenge or an opportunity. The acidic proton and the potential for the pyridone to act as a ligand can influence the catalytic cycle. However, this also opens up possibilities for subsequent functionalization at the 2-position.
While a definitive quantitative comparison of their reactivity awaits direct experimental studies, the principles outlined in this guide, along with the provided experimental examples and protocols, should empower researchers to effectively utilize both of these important synthetic intermediates in their work.
A Comparative Guide to the Synthesis of 2-Hydroxy-5-iodopyridine: An Established Two-Step Route vs. a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to the versatile building block, 2-Hydroxy-5-iodopyridine, with supporting experimental data and protocols. Intro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to the versatile building block, 2-Hydroxy-5-iodopyridine, with supporting experimental data and protocols.
Introduction
2-Hydroxy-5-iodopyridine is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its functionalized pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. The efficient and cost-effective synthesis of this building block is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive comparison of two synthetic routes to 2-Hydroxy-5-iodopyridine: a traditional two-step method involving chlorination and subsequent hydrolysis, and a modern, one-pot direct iodination approach.
Comparative Analysis of Synthetic Routes
The performance of the established two-step synthesis and the novel one-pot direct iodination are compared based on key reaction parameters. The data presented below is a summary of findings from published literature.
A Comparative Guide to Catalysts for the Sonogashira Reaction of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules. For the specific substrate, 2-Hydroxy-5-iodopyridine, the choice of catalyst is critical for achieving high yields and purity. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
While a direct head-to-head comparison of catalysts for 2-Hydroxy-5-iodopyridine is not extensively documented in a single study, we can infer performance from reactions with structurally similar aryl iodides. The data presented below is compiled from various studies on aryl iodides and pyridyl substrates to provide a comparative overview of commonly used catalytic systems.
Catalyst System
Co-Catalyst / Ligand
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Notes
Pd(PPh₃)₂Cl₂
CuI
Et₃N (Triethylamine)
THF or DMF
Room Temp - 65
1.5 - 16
85-97
The classic, highly effective system for aryl iodides.[1][2]
Pd(PPh₃)₄
CuI
Et₃N (Triethylamine)
THF/Et₃N
Room Temp
16
~93
Another standard and reliable palladium(0) catalyst.[2]
[DTBNpP]Pd(crotyl)Cl
None (Copper-Free)
TMP (2,2,6,6-Tetramethylpiperidine)
DMSO
Room Temp
2
~97
An air-stable, monoligated precatalyst for efficient room-temperature copper-free couplings.[3]
Pd(OAc)₂
cataCXium® A
Cs₂CO₃
2-MeTHF
Room Temp
36-48
Good to Excellent
A copper-free and amine-free system that works well at room temperature.
Heterogeneous Pd₁@NC
CuI / PPh₃
NEt₃ (Triethylamine)
MeCN
80
24
High
A single-atom palladium catalyst on a nitrogen-doped carbon support, offering recyclability.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the most common catalytic systems.
This protocol is a general and widely used method for the Sonogashira reaction.
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and Copper(I) iodide (CuI).
Materials:
2-Hydroxy-5-iodopyridine (1.0 eq)
Terminal alkyne (1.1 - 1.2 eq)
Pd(PPh₃)₂Cl₂ (2-5 mol%)
CuI (2-5 mol%)
Anhydrous solvent (e.g., THF or DMF)
Amine base (e.g., Triethylamine (Et₃N), 2-3 eq)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry, two-necked flask under an inert atmosphere, add 2-Hydroxy-5-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
Add the anhydrous solvent and the amine base via syringe.
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
Add the terminal alkyne dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to a specified temperature (e.g., 65°C), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is typically quenched with water or an ammonium chloride solution.
The product is then extracted with an organic solvent, dried over anhydrous sulfate, and purified by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable side reactions, such as alkyne homocoupling.[5][6][7]
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 eq)
Inert gas (Argon)
Procedure:
In a glovebox or under an inert atmosphere, add 2-Hydroxy-5-iodopyridine, the palladium precatalyst, and the base to a dry reaction vessel.
Add anhydrous DMSO via syringe.
Add the terminal alkyne to the mixture.
Stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS.[3]
Once the reaction is complete, workup typically involves dilution with an organic solvent, washing with water and brine, drying, and purification by column chromatography.[3]
Visualizing the Process: Diagrams
To better understand the relationships and workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for Sonogashira coupling reactions.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A simplified catalytic cycle for the copper-free Sonogashira reaction.
Analysis of reaction kinetics for the Buchwald-Hartwig amination of 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals The introduction of a nitrogen-containing functional group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmaceutical age...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen-containing functional group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmaceutical agents and other biologically active molecules. Among the various methods available, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. This guide provides a comparative analysis of the reaction kinetics for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine, alongside alternative methods, to aid in the selection and optimization of synthetic routes.
While specific kinetic data for the amination of 2-hydroxy-5-iodopyridine is not extensively available in the public domain, this guide leverages data from analogous systems to provide a comprehensive comparison of reaction performance.
Comparative Analysis of Amination Methods
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a broad substrate scope and functional group tolerance under relatively mild conditions. Alternative methods for the amination of aryl halides include the copper-catalyzed Ullmann condensation and reductive amination.
Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent significantly impacts the reaction rate and yield.
Table 1: Performance of Buchwald-Hartwig Amination with Various Catalytic Systems on Analogous Aryl Halides
Catalyst Precursor
Ligand
Base
Solvent
Temperature (°C)
Time (h)
Substrates (Aryl Halide + Amine)
Yield (%)
Reference
Pd(OAc)₂
X-Phos
KOt-Bu
Toluene
100
0.17
Haloarenes + Various Amines
Good to Excellent
Pd₂(dba)₃
BINAP
NaOt-Bu
Toluene
110
-
Haloarenes + Various Amines
High
Pd(OAc)₂
SPhos
Cs₂CO₃
THF
-
-
Haloarenes + Various Amines
High
Note: The yields are reported for analogous haloarenes as direct comparative data for 2-hydroxy-5-iodopyridine was not available in a single study.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig amination. It can be a suitable alternative, particularly for less reactive aryl halides. Modern protocols often utilize soluble copper catalysts with various ligands to improve reaction efficiency.
Table 2: Performance of Ullmann Condensation on a Halopyridine Substrate
Catalyst System
Base
Solvent
Temperature (°C)
Time (h)
Substrates
Yield (%)
Reference
CuI / L-proline
K₂CO₃
DMSO
90
24
2-chloropyridine + aniline
85
Reductive Amination
Reductive amination involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to the corresponding amine. This method is not directly applicable to the amination of 2-hydroxy-5-iodopyridine but can be a viable route if the pyridine ring is first converted to a ketone or aldehyde. Common reducing agents include sodium borohydride and its derivatives.
Table 3: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Advantages
Disadvantages
Sodium Borohydride (NaBH₄)
Readily available, inexpensive
Can also reduce aldehydes and ketones
Sodium Cyanoborohydride (NaBH₃CN)
Selectively reduces imines in the presence of carbonyls
Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Mild and selective, good for acid-sensitive substrates
More expensive
Experimental Protocols
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination
This protocol outlines a general method for monitoring the kinetics of the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine.
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to a reaction vial equipped with a stir bar.
Add the 2-hydroxy-5-iodopyridine, amine, and internal standard to the vial.
Add the desired volume of degassed solvent to the vial.
Seal the vial and place it in a pre-heated heating block or oil bath set to the desired reaction temperature.
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a short plug of silica gel to remove the catalyst.
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and product relative to the internal standard.
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate of the reaction can be determined from the initial slope of this curve.
Visualizing Reaction Workflows
The following diagrams illustrate the key stages in the analysis of the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Validation
A Comparative Spectroscopic Analysis of 2-Hydroxy-5-iodopyridine and Its Derivatives
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2-Hydroxy-5-iodopyridine and its key derivatives, providing a basis for their identification, characterization,...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2-Hydroxy-5-iodopyridine and its key derivatives, providing a basis for their identification, characterization, and application in pharmaceutical and scientific research.
This guide presents a comparative analysis of the spectroscopic properties of 2-Hydroxy-5-iodopyridine and its derivatives, including 2-chloro-5-hydroxypyridine, 2-bromo-5-hydroxypyridine, and 2-amino-5-iodopyridine. The information compiled herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these compounds, which are pivotal intermediates in the synthesis of novel therapeutic agents. The unique electronic and structural features of these pyridine derivatives give rise to distinct spectroscopic fingerprints, which are elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for 2-Hydroxy-5-iodopyridine and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Compound
H-3
H-4
H-6
Other
Solvent
2-Hydroxy-5-iodopyridine
6.35 (d, J=8 Hz)
7.62 (d, J=8 Hz)
8.21 (s)
4.51 (s, 2H, -NH₂)
CDCl₃
2-Chloro-5-hydroxypyridine
7.20-7.28 (m)
7.20-7.28 (m)
7.88 (m)
-
CD₃OD
2-Bromo-5-hydroxypyridine
7.45 (dd, J=9.5, 3.1 Hz)
6.41 (d, J=9.5 Hz)
7.96 (d, J=3.1 Hz)
12.0 (br s, 1H, OH)
DMSO-d₆
2-Amino-5-iodopyridine
6.35 (d, J=8.7 Hz)
7.58 (dd, J=8.7, 2.2 Hz)
8.08 (d, J=2.2 Hz)
5.85 (s, 2H, NH₂)
DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
Compound
C-2
C-3
C-4
C-5
C-6
Solvent
2-Hydroxy-5-iodopyridine
162.5
112.9
145.8
84.1
149.3
DMSO-d₆
2-Chloro-5-hydroxypyridine
150.1
125.0
140.2
148.5
130.8
DMSO-d₆
2-Bromo-5-hydroxypyridine
161.2
113.8
144.2
96.7
141.9
DMSO-d₆
2-Amino-5-iodopyridine
157.8
109.1
148.9
80.2
152.1
DMSO-d₆
Table 3: IR Spectroscopic Data (cm⁻¹)
Compound
O-H/N-H Stretch
C=O Stretch
C=C/C=N Stretch
C-I/C-Cl/C-Br Stretch
2-Hydroxy-5-iodopyridine
3400-2800 (br)
~1650
~1600, ~1550
~530
2-Chloro-5-hydroxypyridine
3400-2800 (br)
~1655
~1605, ~1560
~780
2-Bromo-5-hydroxypyridine
3400-2800 (br)
~1652
~1603, ~1555
~680
2-Amino-5-iodopyridine
3450, 3300
-
~1610, ~1560
~525
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
Compound
Solvent
λmax 1
λmax 2
2-Hydroxy-5-iodopyridine
Ethanol
~225
~310
2-Chloro-5-hydroxypyridine
Methanol
~220
~305
2-Bromo-5-hydroxypyridine
Methanol
~222
~308
2-Amino-5-iodopyridine
Ethanol
~240
~320
Table 5: Mass Spectrometry Data (m/z)
Compound
Molecular Ion [M]⁺
Key Fragment Ions
2-Hydroxy-5-iodopyridine
221
193 ([M-CO]⁺), 94 ([M-I]⁺)
2-Chloro-5-hydroxypyridine
129/131
101/103 ([M-CO]⁺), 94 ([M-Cl]⁺)
2-Bromo-5-hydroxypyridine
173/175
145/147 ([M-CO]⁺), 94 ([M-Br]⁺)
2-Amino-5-iodopyridine
220
193 ([M-HCN]⁺), 93 ([M-I]⁺)
Experimental Protocols
The data presented in this guide were compiled from various sources and are consistent with the following general experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra were acquired on a 300 or 500 MHz spectrometer. Samples were dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between NaCl or KBr plates.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) and measured in a 1 cm quartz cuvette.
Mass Spectrometry (MS):
Mass spectra were obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data are reported as mass-to-charge ratios (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis.
Biological Context and Signaling Pathways
While specific signaling pathway involvement for 2-hydroxy-5-iodopyridine and its direct derivatives is not extensively documented in publicly available literature, pyridine-containing compounds are known to play significant roles in various biological processes. Many pharmaceuticals incorporate the pyridine scaffold due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets. The derivatives discussed here, with their varied electronic properties conferred by the different substituents, are likely to exhibit a range of biological activities. Further research is warranted to elucidate their specific mechanisms of action and potential therapeutic applications.
The diagram below illustrates a generalized logical relationship for investigating the biological activity of these compounds.
Caption: Logical Flow for Biological Investigation.
Comparative
Head-to-Head Comparison of Synthetic Methods for 2-Hydroxy-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis 2-Hydroxy-5-iodopyridine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis
2-Hydroxy-5-iodopyridine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The strategic introduction of the iodine atom on the pyridine ring opens avenues for various cross-coupling reactions, making the efficiency and scalability of its synthesis a critical consideration. This guide provides a head-to-head comparison of the two primary synthetic routes to 2-Hydroxy-5-iodopyridine: Direct Electrophilic Iodination of 2-hydroxypyridine and the Sandmeyer Reaction of 5-amino-2-hydroxypyridine. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Highly specific to the position of the amino group
Key Advantages
Atom economical, simpler procedure
Well-established, predictable outcome
Potential Challenges
Potential for di-iodination or other side products, requires careful control of reaction conditions for regioselectivity.
Handling of potentially unstable diazonium salt intermediate, requires low-temperature control.
Method 1: Direct Electrophilic Iodination of 2-Hydroxypyridine
This method involves the direct introduction of an iodine atom onto the 2-hydroxypyridine ring through an electrophilic aromatic substitution reaction. The use of N-iodosuccinimide (NIS) as an iodinating agent, activated by a strong acid such as trifluoroacetic acid (TFA), has proven to be an effective approach. The hydroxyl group at the 2-position activates the pyridine ring, directing the incoming electrophile primarily to the 5-position.
Experimental Protocol:
A solution of 2-hydroxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile is treated with N-iodosuccinimide (1.1 eq.). Trifluoroacetic acid (0.1 eq.) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Safety & Regulatory Compliance
Safety
Safe Disposal of 2-Hydroxy-5-iodopyridine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed operational procedures for the proper disposal of 2-Hydroxy-5-iod...
Author: BenchChem Technical Support Team. Date: December 2025
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed operational procedures for the proper disposal of 2-Hydroxy-5-iodopyridine, a compound commonly used in organic synthesis, pharmaceuticals, and agrochemicals.
2-Hydroxy-5-iodopyridine is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste.[4]
Hazard Assessment and Safety Precautions
Before handling 2-Hydroxy-5-iodopyridine, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Safety glasses with side-shields or chemical splash goggles[5]
Specific target organ toxicity (single exposure) (Category 3, Respiratory system)[1][7]
Use in a well-ventilated area or a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The proper disposal of 2-Hydroxy-5-iodopyridine waste must adhere to local, state, and federal regulations.[5] The following protocol outlines the necessary steps for safe disposal:
Waste Identification and Segregation:
All materials contaminated with 2-Hydroxy-5-iodopyridine, including solid waste, solutions, and used PPE, must be classified as hazardous waste.[4][5]
Do not mix 2-Hydroxy-5-iodopyridine waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[5][6]
Waste Collection:
Solid Waste: Collect solid 2-Hydroxy-5-iodopyridine, contaminated spatulas, weighing paper, and other disposable labware in a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[4]
Liquid Waste: Collect solutions containing 2-Hydroxy-5-iodopyridine in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]
Labeling:
Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-Hydroxy-5-iodopyridine," and indicate the associated hazards (e.g., Irritant).[5]
Storage:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4][5]
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Disposal should be at an approved waste disposal plant.[1][8]
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.[5]
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[5]
Carefully collect the absorbed material and any contaminated soil or debris into a labeled hazardous waste container.[6]
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
For large spills, contact your institution's EHS department immediately.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-5-iodopyridine.
Caption: Decision workflow for the safe disposal of 2-Hydroxy-5-iodopyridine.
Personal protective equipment for handling 2-Hydroxy-5-iodopyridine
Essential Safety and Handling Guide for 2-Hydroxy-5-iodopyridine This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxy-5-iodopyridine. It i...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2-Hydroxy-5-iodopyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxy-5-iodopyridine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Classification
2-Hydroxy-5-iodopyridine is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]
Operational Protocol: Safe Handling of 2-Hydroxy-5-iodopyridine
This section outlines the standard operating procedure for handling 2-Hydroxy-5-iodopyridine in a laboratory environment. Adherence to these steps is critical to minimize exposure and ensure personal and environmental safety.
Engineering Controls
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the last line of defense against chemical exposure. The following PPE is mandatory when handling 2-Hydroxy-5-iodopyridine:
PPE Category
Specification
Rationale
Eye and Face Protection
Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[1]
Protects against eye irritation and serious eye damage from dust or splashes.[1][2]
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
Protect from light as the material is light-sensitive.[2]
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Emergency Procedures
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][7]
In case of a spill: Wear appropriate PPE. Contain the spill with an inert absorbent material.[8] Sweep up the material, place it in a suitable container for disposal, and avoid dust formation.[6][9] Clean the spill area thoroughly.
Disposal Plan: 2-Hydroxy-5-iodopyridine Waste
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. 2-Hydroxy-5-iodopyridine and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection
Solid Waste: Collect unused 2-Hydroxy-5-iodopyridine, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[8]
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[8]
Labeling and Storage of Waste
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Hydroxy-5-iodopyridine," and the date of waste generation.[8]
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[8]
Final Disposal
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9] Do not dispose of down the drain.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling, storage, and disposal of 2-Hydroxy-5-iodopyridine.
Caption: Safe handling and disposal workflow for 2-Hydroxy-5-iodopyridine.